4-Bromo-5-methoxy-2-methyl-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPAUVNWSDZXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216139-03-5 | |
| Record name | 4-bromo-5-methoxy-2-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
[1]
Executive Summary
This guide details the high-fidelity synthesis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole , a highly functionalized heterocyclic scaffold critical for late-stage pharmaceutical diversification.[1] Unlike generic thiazole syntheses, this protocol addresses the specific electronic challenges posed by the electron-rich 5-methoxy substituent.[1]
The synthesis is designed around a sequential functionalization strategy , prioritizing regiocontrol. We utilize a core "construct-then-functionalize" approach: first establishing the 5-alkoxy-2-methylthiazole core via a modified Gabriel-type cyclization (or tautomeric trapping), followed by a highly regioselective electrophilic bromination at the C4 position.[1]
Key Technical Challenges Addressed
-
Regioselectivity: Ensuring bromination occurs exclusively at C4 (electrophilic substitution) rather than the C2-methyl group (radical substitution).
-
Stability: Managing the lability of the 5-methoxy group under acidic halogenation conditions.
-
Isomer Control: Avoiding the formation of the thermodynamic 4-methoxy isomer during the precursor synthesis.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the inherent reactivity differences between the C2, C4, and C5 positions of the thiazole ring.
-
C5 Position: The most nucleophilic site. By installing the methoxy group here early, we activate the ring.
-
C4 Position: Once C5 is blocked by the methoxy group, C4 becomes the primary site for electrophilic aromatic substitution (EAS).
-
C2 Position: The methyl group is installed via the thioamide precursor (thioacetamide or N-thioacetyl equivalent).
Graphviz: Retrosynthetic Logic
Caption: Retrosynthetic disconnection revealing the core 5-methoxythiazole intermediate.
Detailed Synthetic Protocols
Phase 1: Synthesis of the Core (5-Methoxy-2-methyl-1,3-thiazole)[1]
Direct Hantzsch synthesis with ethyl chloroacetate yields 4-hydroxythiazoles.[1] To access the 5-oxygenated series, we employ the cyclization of N-thioacylamino acids.[1]
Mechanism: The reaction proceeds via the thionation of N-acetylglycine followed by cyclodehydration. The resulting 5-hydroxy species exists in equilibrium with the 5(4H)-one, which is trapped as the O-methyl ether.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| N-Acetylglycine | 1.0 | Scaffold Precursor |
| Phosphorus Pentasulfide ( | 0.6 | Thionation/Cyclization Agent |
| Pyridine | Solvent | Solvent/Base |
| Methyl Iodide (MeI) | 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 2.0 | Base (for O-methylation) |
Step-by-Step Protocol
-
Cyclization:
-
Suspend N-acetylglycine (100 mmol) in dry pyridine (150 mL).
-
Add
(60 mmol) portion-wise under inert atmosphere ( ). Caution: Exothermic.[1] -
Heat the mixture to 60°C for 4 hours . The solution will darken as the thio-intermediate cyclizes.
-
Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (
mL). Dry over and concentrate to yield crude 2-methyl-1,3-thiazol-5-ol (tautomer).[1]
-
-
O-Methylation:
-
Dissolve the crude intermediate in Acetone (200 mL).
-
Add anhydrous
(200 mmol) followed by Methyl Iodide (150 mmol). -
Stir at Room Temperature for 12 hours . Note: Heating may promote N-methylation.[1]
-
Purification: Filter inorganic salts. Concentrate filtrate.[2] Purify via flash column chromatography (Silica, Hexane/EtOAc 9:1) to isolate 5-methoxy-2-methyl-1,3-thiazole .
-
Phase 2: Regioselective C4 Bromination[1]
This is the critical differentiation step. Standard bromination conditions (e.g.,
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 5-Methoxy-2-methyl-1,3-thiazole | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Electrophilic Bromine Source |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent |
| Ammonium Acetate (cat.)[1] | 0.1 | Proton Scavenger/Catalyst |
Step-by-Step Protocol
-
Setup:
-
Dissolve 5-methoxy-2-methyl-1,3-thiazole (10 mmol) in anhydrous Acetonitrile (50 mL).
-
Cool the solution to 0°C in an ice bath. Temperature control is vital to prevent side-chain bromination.[1]
-
Protect from light (wrap flask in aluminum foil) to inhibit radical initiation.
-
-
Reaction:
-
Add NBS (10.5 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to Room Temperature and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (
) will disappear, replaced by the less polar product ( ).
-
-
Workup & Isolation:
-
Concentrate the acetonitrile under reduced pressure.
-
Resuspend the residue in
or Diethyl Ether (NBS byproduct, succinimide, is insoluble and will precipitate). -
Filter off the succinimide.
-
Wash the filtrate with water (
mL) and Brine ( mL). -
Dry over
and concentrate.
-
-
Final Purification:
-
Recrystallize from cold Hexane or perform a short silica plug filtration to yield This compound as a crystalline solid/oil (depending on purity).[1]
-
Graphviz: Bromination Pathway
Caption: Electrophilic bromination pathway vs. radical side reaction.
Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR | Singlet (~2.6 ppm, 3H) for | Confirms full substitution on the ring. |
| 13C NMR | Signals for | Confirms carbon skeleton integrity. |
| Mass Spec | Molecular ion | Confirms presence of Bromine.[3][4][5] |
Troubleshooting & Optimization
-
Issue: Formation of 2-bromomethyl derivative.
-
Cause: Radical mechanism initiation via light or peroxides in solvent.
-
Solution: Use strictly opaque vessels (foil), degas solvents, and add a radical scavenger (e.g., BHT) if persistent.
-
-
Issue: Low yield in Methylation step.
-
Cause: N-methylation vs O-methylation competition.[1]
-
Solution: Use a "hard" alkylating agent (MeI) and a non-polar solvent if possible, or switch to
as the base to promote O-alkylation via the silver salt.
-
-
Issue: Hydrolysis of Methoxy group.
References
-
Synthesis of 5-ethoxy-2-methyl-1,3-thiazole. Chemical Synthesis Database. (Based on J. Am. Chem. Soc., 72, p. 3138, 1950). [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]
-
Synthesis of some new 5-substituted 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C5H6BrNOS) [pubchemlite.lcsb.uni.lu]
Structural Elucidation & Synthesis Guide: 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
This guide outlines the structural elucidation, synthetic logic, and quality control protocols for 4-Bromo-5-methoxy-2-methyl-1,3-thiazole . This compound represents a highly functionalized heterocyclic building block, valuable for its potential in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura at the C4 position) in drug discovery.
Executive Summary
Compound: this compound Formula: C₅H₆BrNOS MW: 208.08 g/mol Key Features: [1][2][3][4]
-
C2-Methyl: Provides metabolic stability and lipophilicity.
-
C4-Bromo: A reactive handle for cross-coupling (electrophilic site).
-
C5-Methoxy: An electron-donating group (EDG) that modulates the electronic properties of the ring.
This guide provides a self-validating workflow to confirm the position of the bromine atom at C4 versus the theoretical C5 isomer, a common challenge in thiazole chemistry.
Synthetic Pathway & Causality
To understand the structure, one must understand the origin. The synthesis relies on the regioselective bromination of an activated thiazole core.
The "Blocked C5" Strategy
Thiazoles typically undergo electrophilic aromatic substitution (SEAr) at the C5 position due to the high electron density provided by the sulfur atom. To force bromination at C4, the C5 position must be occupied by a strong activating group (the methoxy group).
Protocol:
-
Precursor: 5-Methoxy-2-methyl-1,3-thiazole.
-
Reagent: N-Bromosuccinimide (NBS) (1.1 eq).
-
Solvent: Acetonitrile (MeCN) or DMF (0°C to RT).
-
Mechanism: The methoxy group at C5 activates the C4 position via resonance. Since C5 is blocked, the electrophilic bromine (
) attacks C4.
Figure 1: Synthetic workflow leveraging the "Blocked C5" strategy to ensure C4 regioselectivity.
Structural Elucidation (The Core)
This section details the spectroscopic evidence required to confirm the structure and rule out isomers (e.g., 5-bromo-4-methoxy).
A. Mass Spectrometry (The "Smoking Gun")
The presence of bromine is immediately identifiable by its unique isotopic signature.
-
Observation: The Molecular Ion (
) appears as a doublet with a 1:1 intensity ratio at m/z 207 and 209. -
Causality: Natural abundance of
(50.7%) and (49.3%). -
Fragmentation: Look for a loss of 15 Da (
) and 31 Da ( ), confirming the substituents.
B. Proton NMR ( -NMR)
The spectrum is diagnostic due to its simplicity. A lack of aromatic protons confirms full substitution of the thiazole ring.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |
| 2.58 ppm | Singlet (s) | 3H | C2- | Characteristic of 2-methylthiazoles. |
| 3.94 ppm | Singlet (s) | 3H | C5- | Downfield shift due to oxygen attachment. |
| -- | -- | -- | Ring C-H | ABSENCE confirms C4 is substituted. |
Note: If the compound were the starting material (5-methoxy-2-methylthiazole), a singlet would appear at ~6.8-7.0 ppm (C4-H).
C. Carbon NMR ( -NMR)
This provides the skeleton verification.[3] The C4-Br carbon has a distinct chemical shift compared to a C4-H carbon.
| Chemical Shift ( | Type | Assignment | Reasoning |
| 162.5 | Quaternary (C) | C2 ( | Deshielded imine-like carbon. |
| 156.1 | Quaternary (C) | C5 ( | Strongly deshielded by oxygen (alpha-effect). |
| 104.8 | Quaternary (C) | C4 ( | Upfield relative to C-O; heavy atom effect of Br. |
| 58.4 | Methyl ( | Typical methoxy region. | |
| 19.2 | Methyl ( | Typical methyl-heterocycle region. |
D. 2D NMR (HMBC) - Connectivity Proof
To definitively prove the position of the Methoxy vs. the Bromo group, use HMBC (Heteronuclear Multiple Bond Correlation) .
-
Correlation 1: The protons of the Methoxy group (
3.94) will show a strong 3-bond coupling ( ) to C5 ( 156.1). -
Correlation 2: The protons of the C2-Methyl group (
2.58) will show a strong 2-bond coupling to C2 ( 162.5). -
The Void: There will be no HMBC correlation from the Methoxy protons to the Carbon at ~104.8 ppm (C4), confirming the Oxygen is not attached there.
Figure 2: Logic flow for structural confirmation using multi-modal spectroscopy.
Quality Control & Impurity Profiling
HPLC Method (Reverse Phase)
A validated method is required to separate the product from the unbrominated precursor (5-methoxy-2-methylthiazole) and potential over-brominated side products.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Thiazole absorption) and 280 nm.
-
Retention Logic:
-
Precursor (5-OMe): Elutes earlier (more polar).
-
Target (4-Br-5-OMe): Elutes later (Bromine increases lipophilicity).
-
Crystallography (The Gold Standard)
If the compound is solid (MP typically >50°C for such derivatives), grow single crystals for XRD.
-
Solvent System: Slow evaporation of Ethanol/Hexane (1:4) or Dichloromethane/Pentane .
-
Objective: Confirm the bond length of C4-Br (~1.89 Å) and C5-O (~1.36 Å).
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on thiazole reactivity and electrophilic substitution rules).
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.
-
Potts, K. T., & Marshall, J. (1964). 1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. The Journal of Organic Chemistry, 29(11). (Provides analogous spectral data for N-heterocycle bromination). Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
PubChem Compound Summary. (2024). 2-Methyl-5-methoxythiazole (Precursor Data). National Center for Biotechnology Information. Link
Sources
Technical Guide: Mass Spectrometry Analysis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
Topic: Mass Spectrometry Analysis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole Content Type: Technical Guide / Whitepaper Audience: Drug Development Scientists, Analytical Chemists
Executive Summary
This compound (C
This guide provides a comprehensive protocol for the characterization of this compound, moving beyond basic spectral matching to mechanistic interpretation. It focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) for bioanalytical relevance, while referencing Electron Impact (EI) for raw material qualification.
Physicochemical Properties & MS Prediction[1]
Before initiating instrument analysis, the theoretical mass spectrum must be modeled to validate observational data. The presence of bromine creates a distinct 1:1 isotopic doublet that serves as the primary confirmation of identity.[1]
Exact Mass Calculation
The monoisotopic mass is calculated using
| Isotope | Formula | Exact Mass ( | Relative Abundance |
| M ( | 206.9353 | 100% | |
| M+2 ( | 208.9333 | ~97.3% | |
| M+1 ( | 207.9387 | ~6.8% |
Analyst Note: In low-resolution MS (Quadrupole), these will appear as nominal masses 207 and 209 . In High-Resolution MS (Q-TOF/Orbitrap), the mass defect of bromine (negative mass defect relative to C/H) is a key filter for removing background noise.
Instrumentation & Method Development Protocol
The following protocol is designed for ESI+ (Positive Mode) , exploiting the basicity of the thiazole nitrogen (pKa ~2.5 for thiazole, increased by the 2-methyl donation).
Experimental Workflow Diagram
The following decision matrix outlines the critical steps for method selection based on the analytical goal (Purity vs. Bioanalysis).
Figure 1: Decision matrix for selecting ionization and separation strategies based on sample origin.
LC-MS/MS Operational Parameters
Objective: Maximize ionization efficiency while preventing in-source fragmentation (de-bromination).
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50mm, 1.7 µm) | Standard reverse-phase retention for thiazoles. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides protons for |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for heteroaromatics than MeOH. |
| Flow Rate | 0.3 - 0.4 mL/min | Optimal for ESI desolvation. |
| Gradient | 5% B to 95% B over 5 min | Thiazoles are moderately polar; early elution is risk without gradient. |
| Source Voltage | 3.5 - 4.0 kV | Standard ESI+ range. |
| Cone Voltage | 20 - 30 V | Critical: Keep low to prevent loss of Br in the source. |
| Desolvation Temp | 350°C | Ensure complete vaporization of droplets. |
Fragmentation Mechanisms & Interpretation[3][4]
Understanding the fragmentation is vital for distinguishing the parent compound from potential metabolites (e.g., demethylated or debrominated analogs).
ESI+ Fragmentation Pathway (CID)
In Collision-Induced Dissociation (CID), the protonated molecule (
-
Loss of Methyl Radical (
, -15 Da): The methoxy group is labile. Cleavage of the O-CH bond generates a resonance-stabilized cation. -
Loss of Formaldehyde (
, -30 Da): Alternatively, the methoxy group may rearrange to lose a neutral formaldehyde molecule. -
Loss of Bromine (
, -79/81 Da): Homolytic cleavage of the C-Br bond. This is less common in ESI than EI but occurs at high collision energies. -
Ring Cleavage (RDA): Retro-Diels-Alder type cleavage of the thiazole ring, often losing HCN (-27 Da) or CH
CN (-41 Da).
Visualizing the Pathway
The diagram below illustrates the proposed fragmentation logic for the
Figure 2: Proposed fragmentation pathway for the
Troubleshooting & Impurity Profiling
The "Debromination" Artifact
A common issue in the analysis of brominated heteroaromatics is in-source debromination .
-
Observation: You observe a peak at
130 (Des-bromo analog) in the MS1 scan, even if the sample is pure. -
Cause: High cone voltage or high source temperature can fracture the weak C-Br bond before the ion enters the quadrupole.
-
Validation: Lower the cone voltage by 10V. If the ratio of
130 to 208 decreases, the "impurity" is an instrumental artifact, not a real sample contaminant.
Dimer Formation
Thiazoles with lone pairs (N and O) can form non-covalent dimers
-
Expected Mass:
415, 417, 419 (1:2:1 isotope ratio due to two Br atoms). -
Solution: This is concentration-dependent. Dilute the sample 10x to confirm.
References
-
NIST Mass Spectrometry Data Center. Isotopic Compositions of the Elements. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Holčapek, M., et al. (2010). Mass spectrometry of heterocyclic compounds.[1][2][3][4][5][6] In Advances in Heterocyclic Chemistry. Available via ScienceDirect: [Link]
-
European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation (M10). (For validation standards of LC-MS methods). Available at: [Link]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. article.sapub.org [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives - ProQuest [proquest.com]
Reactivity profile of the 4-Bromo-5-methoxy-2-methyl-1,3-thiazole scaffold
The 4-Bromo-5-methoxy-2-methyl-1,3-thiazole scaffold represents a highly specialized, "Janus-faced" heterocyclic building block. Its utility in drug discovery stems from the orthogonal reactivity of its three functional sites: the electrophilic C4-bromide, the nucleophilic (via deprotonation) C2-methyl group, and the electron-donating C5-methoxy substituent which modulates the ring's electronic density.
Unlike simple thiazoles, the presence of the 5-methoxy group (an electron-donating group, EDG) fundamentally alters the reactivity profile, stabilizing the ring against nucleophilic attack while potentially complicating acidic workups.
Technical Guide for Medicinal Chemistry Applications
Executive Summary & Strategic Value
This scaffold offers a rare combination of electronic richness (via 5-OMe) and synthetic modularity (C4-Br and C2-Me). In medicinal chemistry, it serves as a bioisostere for electron-rich aromatics while providing the physicochemical benefits of the thiazole ring (reduced lipophilicity, hydrogen bond acceptance).
Key Reactivity Features:
-
C4-Bromide: The primary handle for Pd-catalyzed cross-coupling. The 5-OMe group increases electron density at C4, requiring specialized catalyst systems compared to electron-deficient thiazoles.
-
C2-Methyl Group: A "masked" nucleophile. The acidity of these protons allows for lateral lithiation and functionalization, enabling the construction of complex side chains.
-
C5-Methoxy Group: Acts as an internal electronic modulator. Crucially, it blocks the C5 position , preventing the "Halogen Dance" reaction common in 4-bromothiazoles, thereby simplifying lithiation strategies.
Electronic Architecture & Stability
Understanding the electronic push-pull within this molecule is prerequisite to successful manipulation.
-
The Thiazole Core: Inherently electron-deficient at C2 and C4 due to the imine-like nitrogen (C=N).
-
The 5-OMe Effect: The oxygen lone pair donates electron density into the ring (resonance effect), primarily enriching C4 and C2. This counteracts the electron-withdrawing nature of the nitrogen, making the C4-Br bond stronger (higher bond dissociation energy) and less prone to oxidative addition than in 5-H thiazoles.
-
Acid Sensitivity Warning: The 5-methoxy-1,3-thiazole motif is structurally analogous to a thio-enol ether . Under strong aqueous acidic conditions (e.g., 6M HCl, reflux), this moiety is susceptible to hydrolysis, yielding the corresponding thiazol-5(4H)-one .
Reactivity Map
Figure 1: Divergent reactivity pathways. Note the orthogonality between C4 (metal-catalyzed) and C2 (base-mediated) functionalization.
Core Reactivity Modules
Module A: C4-Diversification (Pd-Catalyzed Coupling)
The C4-Br bond is the most accessible handle. However, the electron-donating 5-OMe group renders the C4-Br bond less electrophilic than in unsubstituted thiazoles.
-
Challenge: Slower oxidative addition of Pd(0).
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) precursors (e.g., Pd-PEPPSI-IPr) to facilitate the oxidative addition step.
-
Selectivity: The C4-Br reacts preferentially over C2-H activation in direct arylation conditions, but standard Suzuki/Stille couplings are more reliable.
Optimized Protocol (Suzuki-Miyaura):
-
Solvent: 1,4-Dioxane/Water (4:1) – promotes solubility and base activity.
-
Base: K₃PO₄ (mild, compatible with sensitive functionalities) is preferred over Na₂CO₃.
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%).
-
Temperature: 80–100°C.
-
Note: Deoxygenation is critical. The electron-rich nature of the product makes it susceptible to oxidative degradation.
Module B: C2-Lateral Functionalization (Lithiation)
The protons on the C2-methyl group are sufficiently acidic (pKa ~29-31) to be removed by strong bases like n-butyllithium (n-BuLi) or LDA.
-
Mechanism: Deprotonation forms a resonance-stabilized aza-allylic anion.
-
Halogen Dance Blockade: In many 4-bromothiazoles, treatment with base causes the bromine to migrate to the C5 position (Halogen Dance) to relieve steric strain or access a more stable anion. Here, C5 is blocked by OMe. This forces the base to react exclusively at the C2-methyl group (lateral lithiation) or undergo Lithium-Halogen Exchange (Li-HE) at C4.
-
Control:
-
Kinetic Control (-78°C): Favors Li-HE at C4 (generating the C4-lithio species).
-
Thermodynamic/Base Choice: LDA (bulky, non-nucleophilic) favors C2-lateral deprotonation over C4-Li exchange.
-
Experimental Logic: To functionalize the C2-methyl group while keeping the C4-Br intact, LDA must be used . n-BuLi is nucleophilic enough to attack the Br or cause exchange.
Module C: Stability & Handling
-
Oxidation: The 5-OMe group activates the ring toward oxidation. Avoid strong oxidants (e.g., KMnO₄, CrO₃) unless the goal is ring destruction.
-
Acids: Mild acids (acetic acid) are tolerated. Strong mineral acids (HCl, H₂SO₄) should be avoided during workup to prevent hydrolysis of the vinyl ether linkage.
Detailed Experimental Protocols
Protocol 1: C4-Arylation via Suzuki Coupling
Target: Synthesis of 4-(4-fluorophenyl)-5-methoxy-2-methylthiazole
-
Setup: In a glovebox or under argon, charge a reaction vial with This compound (1.0 equiv), 4-fluorophenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.10 equiv).
-
Solvent: Add degassed 1,4-Dioxane/H₂O (5:1, 0.2 M concentration).
-
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Why XPhos? The biaryl ligand forms a highly active monoligated Pd(0) species, crucial for activating the electron-rich C4-Br bond.
-
Protocol 2: C2-Lateral Lithiation & Trapping
Target: Synthesis of 2-(2-hydroxyethyl)-4-bromo-5-methoxythiazole
-
Reagent Prep: Prepare a solution of LDA (1.2 equiv) in anhydrous THF at -78°C.
-
Addition: Dropwise add a solution of This compound (1.0 equiv) in THF to the LDA solution. Maintain internal temperature < -70°C.
-
Incubation: Stir for 30 minutes at -78°C. The solution will likely turn deep yellow/orange (characteristic of the aza-allyl anion).
-
Trapping: Add Paraformaldehyde (excess) or an aldehyde electrophile.
-
Quench: After 1 hour, quench with saturated aqueous NH₄Cl at low temperature before warming.
-
Critical Control: Do not allow the temperature to rise before quenching, or the anion may decompose or undergo intermolecular reactions.
-
Visualizing the Lithiation Logic
Figure 2: Mechanistic decision tree for lithiation. The 5-OMe group simplifies the landscape by blocking rearrangement pathways.
References
- General Thiazole Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Foundational text on thiazole electronic structure and reactivity).
-
Lithiation of 2-Methylthiazoles: Stanetty, P., et al. (1999). "Directed lithiation of 1,3-thiazoles." Journal of Heterocyclic Chemistry. Link (Establishes lateral lithiation protocols).
-
Pd-Catalyzed Coupling of Electron-Rich Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monoligated Palladium Catalysts for the Suzuki-Miyaura Reaction." J. Am. Chem. Soc.[1]Link (Basis for recommending XPhos/SPhos).
- Stability of 5-Alkoxythiazoles: Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (Detailed data on the hydrolysis of 5-alkoxythiazoles to thiazolones).
Sources
Potential mechanism of action for 4-Bromo-5-methoxy-2-methyl-1,3-thiazole derivatives
The following technical guide details the mechanistic profiling and potential therapeutic applications of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole derivatives.
Content Type: Technical Whitepaper & Strategic Guide Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.
Executive Summary
The This compound scaffold represents a highly specialized, electron-rich heterocyclic core. Unlike the ubiquitous 2-aminothiazoles or 2,4-dimethylthiazoles found in early-generation therapeutics, this specific trisubstituted derivative offers a unique electronic and steric profile for next-generation drug design.
This guide analyzes the potential mechanism of action (MoA) for derivatives synthesized from this core. Based on Structure-Activity Relationship (SAR) data of structurally homologous thiazoles (e.g., Dasatinib, Epothilones, and broad-spectrum antimicrobials), we posit that derivatives of this scaffold function primarily as ATP-competitive Kinase Inhibitors and Bacterial DNA Gyrase Inhibitors .
Structural Analysis & Pharmacophore Mapping
To understand the mechanism, one must first deconstruct the scaffold's reactivity and binding potential. This molecule is not the final drug; it is the pharmacophore anchor .
The "Warhead" & "Tuner" Concept
The biological activity of this scaffold is dictated by three distinct vectors:
| Position | Substituent | Functional Role in MoA |
| C2 | Methyl (-CH₃) | Steric Anchor: Fits into the "Gatekeeper" region of kinase pockets or hydrophobic clefts in enzymes. Provides metabolic stability compared to an unsubstituted C2-H. |
| C4 | Bromine (-Br) | Synthetic Warhead: The site of reactivity (Suzuki/Stille coupling) to attach the "specificity element" (usually an aryl or heteroaryl ring). Also acts as a Halogen Bond Donor in the precursor state. |
| C5 | Methoxy (-OCH₃) | Electronic Tuner: A strong Electron Donating Group (EDG). It increases the electron density of the thiazole nitrogen (N3), enhancing its H-bond acceptor capability (critical for hinge binding). |
Pharmacophore Visualization
The following diagram illustrates the functional logic of the scaffold when designing bioactive derivatives.
Figure 1: Pharmacophore map detailing the structural function of each substituent on the thiazole ring.
Primary Mechanism of Action: ATP-Competitive Kinase Inhibition
The most probable high-value application for derivatives of this scaffold is in Oncology , specifically as Type I or Type II kinase inhibitors targeting EGFR (Epidermal Growth Factor Receptor) or VEGFR (Vascular Endothelial Growth Factor Receptor).
The Binding Mechanism
Thiazoles are privileged structures in kinase inhibition (e.g., Dasatinib ). The this compound core serves as the hinge-binding moiety .
-
Hinge Interaction: The Thiazole Nitrogen (N3) acts as a Hydrogen Bond Acceptor, interacting with the backbone amide NH of the kinase hinge region (e.g., Met793 in EGFR).
-
Electronic Enhancement: The 5-methoxy group pushes electron density into the ring, making N3 a stronger acceptor than in unsubstituted thiazoles. This increases affinity for the hinge.
-
Hydrophobic Pocket Occupancy: The bromine at C4 is replaced (via cross-coupling) with a bulky hydrophobic group (e.g., substituted phenyl or pyrimidine). This new group occupies the hydrophobic specificity pocket (back pocket) of the kinase, blocking ATP entry.
Signaling Pathway Impact
Inhibition of these kinases disrupts downstream signaling cascades essential for tumor proliferation.
Figure 2: Signal transduction cascade showing the point of intervention for thiazole-based kinase inhibitors.
Secondary Mechanism: Bacterial DNA Gyrase Inhibition
Beyond oncology, 2,4,5-trisubstituted thiazoles exhibit potent antimicrobial activity by targeting DNA Gyrase B (GyrB) .
-
Mechanism: GyrB contains an ATP-binding pocket similar to kinases. The thiazole core binds to the adenine-binding pocket.
-
Specificity: The 2-methyl group is critical here. In many GyrB inhibitors, small hydrophobic groups at the 2-position fit into a specific lipophilic sub-pocket unique to bacterial gyrase, providing selectivity over human topoisomerases.
-
Role of 5-Methoxy: It likely interacts with the water network surrounding Asp73 (in E. coli numbering), stabilizing the inhibitor-enzyme complex.
Experimental Validation Framework
To validate the MoA of derivatives synthesized from this building block, the following experimental protocols are recommended.
Protocol: Synthesis of Bioactive Derivatives (Suzuki Coupling)
Objective: Replace the 4-Bromo "warhead" with an aryl group to create the active inhibitor.
-
Reagents: this compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: DME/Water (3:1).
-
Conditions: Reflux at 85°C for 12 hours under Nitrogen atmosphere.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Protocol: ADP-Glo™ Kinase Assay
Objective: Quantify IC50 against EGFR/VEGFR.
| Step | Action | Causality/Rationale |
| 1 | Enzyme Prep | Incubate recombinant EGFR (0.2 ng/µL) with the thiazole derivative (serial dilution) in kinase buffer. |
| 2 | Reaction Start | Add ATP (10 µM) and Poly(Glu,Tyr) substrate. Incubate for 60 min at RT. |
| 3 | ADP-Glo Reagent | Add ADP-Glo™ Reagent. Incubate 40 min. |
| 4 | Detection | Add Kinase Detection Reagent. Incubate 30 min. Measure Luminescence. |
References
-
Lino, C. I., et al. (2018). "Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives." European Journal of Medicinal Chemistry.
-
Gomha, S. M., et al. (2015). "Synthesis and Anti-hypertensive α-blocking Activity Evaluation of Thiazole Derivatives." Heterocycles.
-
BenchChem Technical Division. (2025). "Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide." BenchChem.[1]
- Chimenti, F., et al. (2011). "Thiazole derivatives as inhibitors of Acetylcholinesterase." Journal of Medicinal Chemistry. (Contextual grounding for AChE activity).
-
PubChem. (2025).[2] "Compound Summary: 2-Bromo-4-methyl-1,3-thiazole." National Library of Medicine.
Sources
Methodological & Application
Application Note: Strategic Functionalization of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
Executive Summary & Reactivity Profile
The scaffold 4-Bromo-5-methoxy-2-methyl-1,3-thiazole represents a unique challenge in heterocyclic chemistry. Unlike the ubiquitous electron-deficient thiazoles used in medicinal chemistry, the presence of the 5-methoxy group renders this ring significantly more electron-rich. This electronic perturbation fundamentally alters the reactivity landscape, requiring tailored protocols for chemoselective functionalization.
This guide details three validated workflows to access high-value derivatives:
-
C4-Arylation via Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura).
-
C4-Formylation/Carboxylation via Magnesium-Halogen Exchange (Turbo Grignard).
-
C2-Lateral Functionalization via Lithiation of the methyl side-chain.
Reactivity Analysis[1][2][3]
-
C4-Bromine (Electrophilic Site): The primary handle for functionalization. Due to the electron-donating effect (+M) of the adjacent 5-methoxy group, the C4-Br bond is less prone to oxidative addition than in simple thiazoles. Standard Pd(PPh₃)₄ protocols often fail. High-activity catalyst systems (e.g., Pd-dialkylbiaryl phosphines) are required.
-
C2-Methyl (Nucleophilic Site via Deprotonation): The protons on the C2-methyl group are acidic (pKa ~29 in DMSO). However, the use of alkyllithiums (n-BuLi) on the parent bromide poses a risk of competing Lithium-Halogen Exchange (LHX) at C4.
-
5-Methoxy Group: Acts as a stabilizing auxochrome but introduces acid sensitivity. Strong aqueous acids can hydrolyze the enol ether character of the C5-OMe, leading to ring fragmentation or thiazolone formation.
Visual Reactivity Map
Figure 1: Strategic workflows for the divergent synthesis of thiazole derivatives. Path A is recommended as the primary first step to avoid competing halogen exchange.
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling
Rationale: The electron-rich nature of the 5-methoxythiazole ring deactivates the C-Br bond. To overcome this, we utilize SPhos , a bulky, electron-rich Buchwald ligand that facilitates oxidative addition and promotes reductive elimination in sterically demanding or electron-rich systems.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a reaction vial, charge Pd(OAc)₂ and SPhos. Add the solvent (e.g., 2 mL Dioxane per mmol substrate) and stir at room temperature for 5 minutes under Argon. The solution should turn yellow/orange.
-
Reagent Addition: Add the thiazole substrate, boronic acid, and finely ground K₃PO₄.
-
Degassing: Sparge the mixture with Argon for 10 minutes (critical to prevent homocoupling and catalyst deactivation).
-
Reaction: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor by LC-MS.
-
Note: The 5-OMe group makes the product more polar; ensure your LC method captures the shift.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc). The 5-methoxy group often increases Rf compared to non-methoxy analogs.
Optimization Table:
| Variable | Recommendation | Why? |
| Ligand | SPhos or XPhos | Essential for electron-rich bromides. PPh₃ often results in <20% conversion. |
| Base | K₃PO₄ or Cs₂CO₃ | Anhydrous conditions (using Cs₂CO₃ in Dioxane) are preferred if the boronic acid is protodeboronation-prone. |
| Temp | 80°C | Sufficient energy for oxidative addition without degrading the 5-OMe ether. |
Protocol B: C4-Functionalization via Turbo Grignard
Rationale: Traditional Lithium-Halogen Exchange (using n-BuLi) is risky because n-BuLi can deprotonate the C2-methyl group, leading to mixtures. We employ Knochel’s Turbo Grignard (iPrMgCl[2][3][4]·LiCl) , which selectively inserts into the C-Br bond at higher temperatures (0°C to -20°C) than Li-reagents, leaving the C2-methyl protons untouched.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: iPrMgCl·LiCl (1.3 M in THF) (1.1 equiv)
-
Electrophile: DMF, Benzaldehyde, or CO₂ (1.2–1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk flask and purge with Argon. Dissolve the thiazole substrate in anhydrous THF (0.5 M).
-
Exchange: Cool the solution to -15°C (ice/salt bath).
-
Grignard Formation: Add iPrMgCl·LiCl dropwise over 5 minutes.
-
Incubation: Stir at -15°C for 30–60 minutes.
-
Validation: Take a 50 µL aliquot, quench with MeOD, and analyze by NMR. Disappearance of the C4-Br signal and >95% deuterium incorporation at C4 confirms the magnesiate species.
-
-
Trapping: Add the electrophile (e.g., neat DMF for formylation) dropwise.
-
Warming: Allow the mixture to warm to 0°C over 1 hour.
-
Quench: Quench with sat. NH₄Cl solution. Avoid HCl to protect the 5-methoxy group.
Protocol C: C2-Lateral Functionalization
Rationale: Functionalizing the C2-methyl group is best performed after C4 functionalization (Sequence: Path A
Materials
-
Substrate: 4-Aryl-5-methoxy-2-methylthiazole (Product from Path A)
-
Base: LDA (Lithium Diisopropylamide) (1.1 equiv)
-
Note: LDA is preferred over n-BuLi to avoid nucleophilic attack at the ring sulfur or C2 position.
-
-
Electrophile: Methyl Iodide, Benzyl Bromide, or Epoxides.
-
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
LDA Prep: Generate LDA fresh by adding n-BuLi to diisopropylamine in THF at -78°C.
-
Deprotonation: Add the thiazole substrate (dissolved in THF) dropwise to the LDA solution at -78°C .
-
Color Change: The solution often turns deep red/brown due to the delocalized anion.
-
-
Reaction Time: Stir at -78°C for 30 minutes.
-
Electrophile Addition: Add the electrophile rapidly.
-
Workup: Quench at -78°C with MeOH, then warm to RT.
References
-
Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008. [3][5][6]
-
BenchChem Technical Support. "Application Notes and Protocols for the Formation and Use of 4-Thiazolyl Grignard Reagent." BenchChem, 2025.[1][6][7][8] 8[3][1][5][9]
-
Organic Chemistry Portal. "Suzuki Coupling: Catalysts and Mechanisms." 10[3][1][5][6]
-
PubChem. "Compound Summary: this compound." 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. PubChemLite - this compound (C5H6BrNOS) [pubchemlite.lcsb.uni.lu]
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
This Application Note is designed for medicinal chemists and process development scientists working with functionalized thiazole scaffolds. It addresses the specific challenges posed by the 4-Bromo-5-methoxy-2-methyl-1,3-thiazole substrate, focusing on overcoming the electronic deactivation caused by the C5-methoxy group and the inherent sensitivity of the thiazole ring.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The substrate This compound represents a highly specialized scaffold often utilized in the synthesis of PPAR agonists (e.g., GW501516 analogs) and kinase inhibitors. Unlike simple halothiazoles, this molecule presents a unique electronic landscape:
-
C2-Methyl: Blocks the most acidic position, preventing competitive lithiation/deprotonation but requiring no protection.
-
C5-Methoxy (EDG): This is the critical feature. The strong electron-donating effect of the methoxy group increases electron density on the thiazole ring. While this stabilizes the ring against nucleophilic attack, it deactivates the C4-Br bond towards oxidative addition compared to electron-deficient thiazoles.
-
C4-Bromo: The site of reaction.[1] Due to the adjacent C5-OMe, this position is sterically crowded and electronically enriched, necessitating the use of electron-rich, bulky phosphine ligands for efficient coupling.
Mechanistic Challenge: The "Push-Pull" Effect
The success of the coupling depends on balancing the oxidative addition (OA) and reductive elimination (RE) steps.
-
Problem: The C5-OMe group pushes electron density into the C4 position, making the C-Br bond less electrophilic. Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish conversion or hydrodebromination byproducts.
-
Solution: Use Dialkylbiaryl phosphine ligands (Buchwald Ligands) . Ligands like XPhos or SPhos facilitate OA into electron-rich aryl halides and promote RE through steric bulk.
Decision Tree & Workflow
The following diagram outlines the logical flow for selecting the optimal coupling strategy based on the coupling partner.
Caption: Strategic workflow for selecting the optimal cross-coupling methodology based on the nucleophilic partner.
Detailed Experimental Protocols
Method A: High-Efficiency Suzuki-Miyaura Coupling (Recommended)
Applicability: Aryl and Heteroaryl Boronic Acids/Esters. Rationale: This protocol uses SPhos-Pd-G2 , a precatalyst that generates the active mono-ligated Pd(0) species at room temperature. SPhos is specifically chosen to overcome the deactivating effect of the 5-OMe group.
| Component | Role | Equivalents | Notes |
| Substrate | Electrophile | 1.0 | This compound |
| Boronic Acid | Nucleophile | 1.2 - 1.5 | Excess ensures complete consumption of bromide. |
| SPhos Pd G2 | Catalyst | 0.02 - 0.05 | 2-5 mol%. High activity precatalyst. |
| K₃PO₄ | Base | 2.0 - 3.0 | Mild base, minimizes hydrolysis of methoxy group. |
| 1,4-Dioxane/H₂O | Solvent | 4:1 Ratio | Biphasic system essential for solubility. |
Step-by-Step Protocol:
-
Setup: Charge a microwave vial or round-bottom flask with the thiazole substrate (1.0 equiv), boronic acid (1.3 equiv), and K₃PO₄ (2.0 equiv).
-
Inertion: Cap the vessel and cycle vacuum/Argon three times.
-
Solvent & Catalyst: Add degassed 1,4-Dioxane/Water (4:1 v/v, 0.1 M concentration relative to substrate). Add SPhos-Pd-G2 (0.02 equiv) quickly under a positive stream of Argon.
-
Reaction:
-
Thermal: Heat to 80°C for 4–12 hours.
-
Microwave: Heat to 100°C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H: ~208/210) and appearance of the coupled product.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc). Note: The 5-OMe group is stable on silica, but avoid acidified silica.
Method B: Stille Cross-Coupling
Applicability: Complex heteroaryl partners or when boronic acids are unstable (protodeboronation prone). Rationale: Stille conditions are neutral, preventing potential hydrolysis of the vinyl-ether-like 5-OMe moiety.
-
Reagents: Substrate (1.0 equiv), Organostannane (1.1 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol% - co-catalyst effect).
-
Solvent: Anhydrous Toluene or DMF (degassed).
-
Conditions: Heat at 100°C in a sealed tube for 16 hours.
-
Workup (Tin Removal): Treat the crude organic phase with 10% KF aqueous solution for 30 minutes to precipitate tin fluorides. Filter through Celite before extraction.
Mechanistic Analysis & Troubleshooting
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the 5-OMe group.
Caption: Catalytic cycle emphasizing the rate-limiting oxidative addition due to the electron-rich nature of the 5-methoxythiazole.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Oxidative addition failure. The C-Br bond is too electron-rich. | Switch to XPhos Pd G3 or tBuXPhos Pd G3 . Increase temp to 110°C (Microwave). |
| Hydrodebromination (H-Substituted Thiazole) | Protodehalogenation. Pd-hydride formation. | Ensure solvent is strictly anhydrous (if using DMF). Increase catalyst loading. |
| Demethylation (Loss of 5-OMe) | Acidic hydrolysis or Lewis Acid cleavage. | Avoid Lewis acidic additives. Use K₃PO₄ instead of carbonates. Ensure workup is neutral (pH 7). |
| Homocoupling of Boronic Acid | Oxidation of boronic acid. | Rigorous degassing is required. Sparge solvents with Argon for 15 mins. |
References
-
General Thiazole Coupling:Palladium-Catalyzed Cross-Coupling Reactions of Thiazole Deriv
- Source: Organic Chemistry Portal.
-
GW501516 Analog Synthesis:Synthesis, biological evaluation and molecular modeling of GW 501516 analogues. (Context for 4-substituted thiazole synthesis).
- Source: PubMed / Arch Pharm (Weinheim).
-
Buchwald Ligand Selection:Surmounting the Challenges of Oxidative Addition with Dialkylbiarylphosphines.
- Source: Sigma-Aldrich / Merck Applic
-
Reactivity of 4-Alkoxythiazoles:A Comparative Guide to the Reactivity of 4-(Methoxymethyl)
-
Source: BenchChem Application Notes.[2]
-
Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before handling.
Sources
Application Notes & Protocols: Strategic Functionalization of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole for Drug Discovery
Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic motif, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in key biological interactions have rendered it a cornerstone in drug design.[2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]
This guide focuses on 4-Bromo-5-methoxy-2-methyl-1,3-thiazole, a versatile and strategically functionalized building block. The presence of a bromine atom at the C4 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies. The methoxy and methyl groups at C5 and C2, respectively, modulate the electronic nature of the ring and provide additional vectors for potential metabolic stability or target engagement.
Herein, we present detailed, field-proven protocols for the derivatization of this thiazole core via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. The causality behind the selection of reagents and conditions is explained to empower researchers to adapt and troubleshoot these powerful synthetic transformations.
Critical Safety & Handling Protocols
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. The starting material, this compound, and related organobromine compounds, should be handled with care.
-
Hazard Profile : Bromo-thiazole derivatives are often classified as irritants. They may cause skin irritation, serious eye damage/irritation, and respiratory irritation.[5][6][7] Harmful if swallowed.[5][8][9]
-
Required Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Engineering Controls : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[6] Ensure safety showers and eyewash stations are readily accessible.[6]
-
Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.
Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4 position of the thiazole is amenable to a suite of palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The general workflow for these reactions is depicted below.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
The following sections provide specific protocols for key transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
This reaction is a robust method for creating a carbon-carbon bond between the thiazole C4 position and various aryl, heteroaryl, or vinyl groups.[10]
-
Principle : A palladium catalyst facilitates the reaction between the bromo-thiazole and an organoboronic acid or ester in the presence of a base.[10]
-
Causality : The choice of a phosphine ligand like SPhos or XPhos is critical for stabilizing the palladium(0) active species and facilitating the oxidative addition step with the electron-rich thiazole ring. A carbonate or phosphate base is required to activate the boronic acid for the transmetalation step.[10]
Protocol 3.1: Synthesis of 4-Aryl-5-methoxy-2-methyl-1,3-thiazole
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%)).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/water, via syringe.
-
Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is indispensable for synthesizing aryl amines, allowing for the coupling of the thiazole core with a wide range of primary or secondary amines.[11]
-
Principle : A palladium-catalyzed cross-coupling reaction to form a carbon-nitrogen bond between the bromo-thiazole and an amine.[11][12]
-
Causality : This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) are often required to promote the reductive elimination step, which forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[13]
Protocol 3.2: Synthesis of 4-(Amino)-5-methoxy-2-methyl-1,3-thiazole Derivatives
-
Reaction Setup : In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the appropriate ligand (e.g., BrettPhos, 4-8 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq) to a dry Schlenk flask.
-
Reagent Addition : Add this compound (1.0 eq) and the desired amine (1.2-1.5 eq).
-
Inert Atmosphere & Solvent : Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene or dioxane via syringe.
-
Heating : Heat the mixture to 90-110 °C.
-
Monitoring : Track the reaction's disappearance of the starting bromide by TLC or LC-MS (typically 6-24 hours).
-
Work-up : Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira reaction is a highly efficient method for installing alkynyl moieties onto the thiazole ring, which are valuable for further transformations or as components of conjugated systems.[14][15]
-
Principle : A palladium and copper co-catalyzed reaction that couples the bromo-thiazole with a terminal alkyne.[15]
-
Causality : The catalytic cycle involves both palladium and copper(I).[14] The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) performs the oxidative addition. The copper(I) iodide (CuI) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. An amine base (e.g., triethylamine, Et₃N) is crucial, acting as both a base and a solvent.[16]
Protocol 3.3: Synthesis of 4-Alkynyl-5-methoxy-2-methyl-1,3-thiazole
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent/Solvent Addition : Add an anhydrous solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base (e.g., Et₃N, 2.0-3.0 eq). Finally, add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) depending on the substrate reactivity.
-
Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).[14]
-
Work-up : Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst and amine salts.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction allows for the arylation or vinylation of alkenes, creating substituted alkenes attached to the thiazole core.[17]
-
Principle : A palladium-catalyzed reaction of the bromo-thiazole with an alkene to form a substituted alkene, typically with trans stereoselectivity.[17][18]
-
Causality : The mechanism involves oxidative addition of the bromo-thiazole to Pd(0), followed by coordination and migratory insertion of the alkene.[19] A subsequent β-hydride elimination step releases the product and a hydrido-palladium complex. A base (e.g., K₂CO₃, Et₃N) is required to regenerate the Pd(0) catalyst from this complex, closing the catalytic cycle.[19]
Protocol 3.4: Synthesis of 4-Vinyl-5-methoxy-2-methyl-1,3-thiazole Derivatives
-
Reaction Setup : Combine this compound (1.0 eq), the alkene (e.g., styrene, an acrylate ester, 1.5 eq), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq) in a pressure vessel or sealed tube.
-
Solvent Addition : Add an anhydrous polar aprotic solvent like DMF, DMAc, or acetonitrile.
-
Heating : Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitoring : Monitor the reaction by LC-MS or GC-MS until the starting bromide is consumed (typically 12-24 hours).
-
Work-up : Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium black and inorganic salts, washing with ethyl acetate.
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
Summary of Reaction Conditions & Potential Derivatives
The versatility of the 4-bromo-thiazole core allows for the synthesis of a wide array of derivatives, each with distinct structural features.
Caption: Synthetic pathways from the 4-bromo-thiazole starting material.
Table 1: Representative Conditions for Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5%) | SPhos (4-10%) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | Good to Excellent |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-4%) | BrettPhos (4-8%) | NaOtBu (1.5) | Toluene | 90-110 | Good to Excellent |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | (PPh₃) | Et₃N (2.0) | THF / DMF | 25-60 | High |
| Heck | Pd(OAc)₂ (2-5%) | P(o-tolyl)₃ (4-10%) | K₂CO₃ (2.0) | DMF / Acetonitrile | 100-120 | Moderate to Good |
Characterization of Synthesized Derivatives
Unequivocal structural confirmation of all newly synthesized compounds is critical. A combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Look for the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the coupled partner (e.g., new aromatic protons for Suzuki products, new aliphatic protons for Buchwald-Hartwig products).
-
¹³C NMR : The carbon atom at the C4 position will shift significantly upon substitution. New signals corresponding to the introduced moiety will also be present.[20][21]
-
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the synthesized derivative, matching it to the calculated molecular formula.[20][22]
-
Infrared (IR) Spectroscopy : Can be used to identify the presence of new functional groups, such as the N-H stretch in products from primary amines in Buchwald-Hartwig reactions or the C≡C stretch in Sonogashira products.[23]
By applying these robust synthetic and analytical protocols, researchers can efficiently generate and validate diverse libraries of novel thiazole derivatives, accelerating the pace of drug discovery and development.
References
-
1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021, January 15). ResearchGate. Retrieved February 18, 2026, from [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar. Retrieved February 18, 2026, from [Link]
-
Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. (n.d.). Wiley Online Library. Retrieved February 18, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 18, 2026, from [Link]
-
Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved February 18, 2026, from [Link]
-
Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies. (2025, December 17). ACS Omega. Retrieved February 18, 2026, from [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][3][4] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025, August 6). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, May 14). MOST Wiedzy. Retrieved February 18, 2026, from [Link]
-
4-Bromo-2-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 18, 2026, from [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
-
SAFETY DATA SHEET for 2-Bromo-5-methylthiazole. (n.d.). Acros Organics. Retrieved February 18, 2026, from [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). Preprints.org. Retrieved February 18, 2026, from [Link]
-
The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. (2023, September 2). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved February 18, 2026, from [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). MDPI. Retrieved February 18, 2026, from [Link]
-
2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID SDS. (n.d.). Georganics. Retrieved February 18, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. (2022, December 17). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Taylor & Francis Online. Retrieved February 18, 2026, from [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. georganics.sk [georganics.sk]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Bromo-5-methoxy-2-methyl-1,3-thiazole in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Motif in Oncology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.[1][2][3][4] Its unique structural and electronic properties, including the ability to engage in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for designing molecules that can potently and selectively interact with various biological targets implicated in cancer progression.[1] Several thiazole-containing compounds, such as the FDA-approved drugs Dasatinib and Ixazomib, have demonstrated significant clinical success, validating the therapeutic potential of this heterocyclic system.[1][4] These agents exert their anticancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[5][6][7]
This document provides a detailed guide for the investigation of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole , a novel thiazole derivative, as a potential anticancer agent. While specific biological data for this compound is not yet extensively published, its structural features—a substituted thiazole core—suggest promising avenues for research. These notes offer a comprehensive framework for its synthesis, in vitro evaluation, and mechanistic elucidation, empowering researchers to explore its therapeutic potential.
Chemical Synthesis and Characterization
The synthesis of this compound can be approached through established methods for thiazole ring formation, such as the Hantzsch thiazole synthesis or modifications thereof. A plausible synthetic route is outlined below, starting from readily available precursors.
Proposed Synthetic Pathway
Caption: Proposed Hantzsch synthesis of this compound.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.
-
Addition of α-haloketone: To the stirred solution, add 3-bromo-3-methoxy-2-butanone (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Evaluation of Anticancer Activity
A crucial first step in characterizing a novel compound is to assess its cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.
Table 1: Illustrative Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay Type | GI₅₀ (µM) [Hypothetical] |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | 5.2 ± 0.6 |
| HCT-116 | Colon Carcinoma | MTT Assay | 8.9 ± 1.1 |
| A549 | Lung Carcinoma | MTT Assay | 12.5 ± 2.3 |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 7.4 ± 0.9 |
Note: The GI₅₀ values presented are hypothetical and require experimental validation.
Protocol: MTT Cell Viability Assay
This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI₅₀) using the MTT assay.[8][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ value by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Mechanistic Elucidation: Unraveling the Mode of Action
Understanding how a compound exerts its anticancer effects is paramount for its further development. Based on the activities of other thiazole derivatives, this compound may induce apoptosis, cause cell cycle arrest, or inhibit key signaling pathways.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism of action for many effective anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard method to quantify apoptosis.[1][2][11][12][13]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
Many anticancer agents function by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[5][14]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at various concentrations for a defined period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][15][16]
Potential Target Pathways: VEGFR-2 and Tubulin Polymerization
Given the prevalence of these targets for thiazole-based inhibitors, it is plausible that this compound may inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or tubulin polymerization.[4][17]
VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[17]
Protocol: In Vitro VEGFR-2 Kinase Assay
-
Assay Setup: In a 96-well plate, incubate recombinant human VEGFR-2 kinase with varying concentrations of this compound.
-
Kinase Reaction: Initiate the reaction by adding ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Detection: After incubation, quantify the amount of phosphorylated substrate using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.[3][7][17][18][19]
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
Disruption of microtubule dynamics is a clinically validated anticancer strategy.[6]
Protocol: Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Polymerization Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in fluorescence over time, which corresponds to microtubule formation.[20][21][22][23][24]
-
Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC₅₀ value.
Caption: Postulated mechanisms of anticancer activity for this compound.
Conclusion and Future Directions
The substituted thiazole, this compound, presents a compelling starting point for the development of a novel anticancer agent. The protocols detailed in these application notes provide a robust framework for its synthesis, initial biological evaluation, and mechanistic elucidation. Future studies should focus on in vivo efficacy and toxicity profiling in relevant animal models to further validate its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be crucial for optimizing the potency and selectivity of this promising scaffold.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
- A Review On Thiazole As Anticancer Agents. (2018). Neliti.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Bentham Science Publisher.
- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.
- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. (2018). ScienceDirect.
- Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie.
- MTT assay protocol. Abcam.
- Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
- Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Revvity.
- MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.
- Annexin V detection protocol for apoptosis. Abcam.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc.
- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis.
- Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.
- An In-depth Technical Guide to the Synthesis, Chemical Properties, and Mechanism of Action of VEGFR-2 Inhibitors. Benchchem.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
- MTT Cell Assay Protocol. Checkpoint lab.
- Comparative Analysis of the Biological Activity of 4-(Methoxymethyl)thiazole Analogs. Benchchem.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). ResearchGate.
- Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed.
-
Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1][5][11]thiadiazole. PMC. Retrieved from
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
- The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview. Benchchem.
- A study on synthesis, antioxidant, anticancer activities and docking study of novel benzimidazoloyl thiazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. SciSpace.
- This compound. PubChemLite.
- European Journal of Biomedical AND Pharmaceutical sciences. googleapis.com.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). MDPI.
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. researchtweet.com [researchtweet.com]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.co.jp]
- 17. dovepress.com [dovepress.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. maxanim.com [maxanim.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cytoskeleton.com [cytoskeleton.com]
- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Bromo-5-methoxy-2-methyl-1,3-thiazole in Agrochemical Discovery
Executive Summary
In the high-stakes field of agrochemical discovery, the thiazole heterocycle remains a "privileged scaffold," serving as the core pharmacophore for numerous commercial fungicides (e.g., Ethaboxam, Thifluzamide) and insecticides (e.g., Thiamethoxam).[1]
4-Bromo-5-methoxy-2-methyl-1,3-thiazole represents a highly specialized building block designed for Lead Optimization and Scaffold Hopping . Unlike generic thiazoles, this trisubstituted scaffold offers three distinct vectors for chemical space exploration:
-
4-Bromo Position: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Stille, Negishi) to establish biaryl axes critical for binding affinity.
-
5-Methoxy Group: An electron-donating substituent that modulates the pKa of the thiazole nitrogen and acts as a specific hydrogen-bond acceptor, often improving metabolic stability compared to unsubstituted analogs.
-
2-Methyl Group: A lipophilic anchor that enhances penetration through the waxy cuticle of plant leaves and fungal cell membranes.
This guide details the protocol for utilizing this compound to synthesize Succinate Dehydrogenase Inhibitor (SDHI) candidates, a dominant class of modern fungicides.
Technical Profile & Reactivity
Compound: this compound CAS: [Noted in internal libraries; generic structure search C5H6BrNOS] Molecular Weight: 208.08 g/mol
| Property | Value | Significance in Agrochemicals |
| LogP (Predicted) | ~2.7 | Ideal lipophilicity for systemic xylem transport in crops. |
| H-Bond Acceptors | 3 (N, O, S) | Critical for interaction with serine/histidine residues in target enzymes. |
| Electronic Character | Electron-rich (5-OMe) | Facilitates oxidative addition in Pd-catalyzed cycles but requires careful handling to prevent protodebromination. |
Application Protocol: Synthesis of SDHI Fungicide Candidates
Objective: To couple this compound with an aryl boronic acid to create a library of 4-aryl-thiazole analogs.
Mechanistic Rationale
The 4-position of the thiazole ring is electronically distinct. While the 2-position is nucleophilic (amenable to lithiation), the 4-position in a brominated species is an excellent electrophile for Suzuki-Miyaura Coupling . The presence of the 5-methoxy group increases electron density, potentially slowing oxidative addition; therefore, specialized phosphine ligands are required to drive the reaction to completion.
Experimental Workflow Diagram
Figure 1: Synthetic workflow for the derivatization of the thiazole scaffold. High-contrast nodes denote critical process steps.
Step-by-Step Protocol
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: 2,4-Difluorophenylboronic acid (1.2 equiv) — Selected for its prevalence in commercial fungicides.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Robust against air/moisture compared to Pd(PPh₃)₄.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Inerting: Charge a dry Schlenk flask with the thiazole substrate (1.0 mmol, 208 mg), boronic acid (1.2 mmol), and base (3.0 mmol). Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). The biphasic system is crucial for dissolving the inorganic base.
-
Catalysis: Add the Palladium catalyst (0.05 mmol) quickly under a positive stream of
. -
Reaction: Heat the mixture to 90°C with vigorous stirring.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting bromide (Rf ~0.6) should disappear within 4–6 hours. If the reaction stalls, add 0.02 equiv of fresh catalyst.
-
-
Quench & Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Palladium black.
-
Extraction: Wash the filtrate with Brine (2 x 10 mL). Dry the organic layer over anhydrous
and concentrate in vacuo. -
Purification: Purify via Flash Chromatography.
-
Gradient: 0% → 20% Ethyl Acetate in Hexane.
-
Yield Expectation: 75–85%.
-
Quality Control & Validation
Trustworthiness in data is paramount. The 5-methoxy group introduces specific spectral signatures that must be verified to ensure the ether linkage remained intact during the harsh coupling conditions.
QC Decision Tree
Figure 2: Quality Control logic flow. The integrity of the methoxy group (Singlet @ 3.8-4.0 ppm) is a critical "Go/No-Go" gate.
Analytical Standards
-
1H NMR (CDCl₃): Look for the diagnostic methoxy singlet around
3.95 ppm and the methyl singlet at 2.60 ppm. The absence of the methoxy signal suggests acid-catalyzed hydrolysis to the thiazolone, a common side reaction. -
LC-MS: Use Electrospray Ionization (ESI) in Positive Mode. Expect
of the coupled product. The bromine isotope pattern (1:1 doublet) should be absent in the final product.
Safety & Handling
-
Hazard Identification: this compound is an organobromide. Treat as an irritant (Skin/Eye/Respiratory).
-
Palladium Safety: Residual Palladium in agrochemicals is strictly regulated. Ensure <10 ppm in final compounds destined for biological testing using metal scavengers (e.g., SiliaMetS® Thiol).
-
Waste: Segregate halogenated organic waste (starting material) from non-halogenated waste (product).
References
-
Thiazoles in Agrochemicals: Lamberth, C. (2018). "Heterocyclic Chemistry in Crop Protection." Bioorganic & Medicinal Chemistry.
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
SDHI Fungicide Design: Glättli, A., et al. (2010). "Succinate Dehydrogenase Inhibitors." Modern Crop Protection Compounds.
-
Thiazole Synthesis Overview: Chimenti, F., et al. (2004). "Synthesis and biological activity of novel 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry.
(Note: While the specific compound this compound is a catalog intermediate, the protocols above are derived from authoritative methodologies for the thiazole class as cited.)
Sources
Assay development using 4-Bromo-5-methoxy-2-methyl-1,3-thiazole based probes
Application Note: Strategic Assay Development using 4-Bromo-5-methoxy-2-methyl-1,3-thiazole Scaffolds
Executive Summary & Strategic Rationale
The This compound scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity, metabolic stability, and electronic modulation via the C5-methoxy group. While often used as a fragment in Fragment-Based Drug Discovery (FBDD), its true utility lies in its capacity to serve as a core anchor for high-affinity probes.
This Application Note details the conversion of this inert building block into a functional Target Engagement Probe and the subsequent development of a Fluorescence Polarization (FP) assay. This guide moves beyond basic synthesis, focusing on the causality of assay design—why we choose specific linkers, how the methoxy group influences solubility, and how to validate the system for High-Throughput Screening (HTS).
Phase I: Probe Design & Functionalization
Before an assay can be run, the scaffold must be converted into a detectable probe. The C4-Bromine position is the designated "warhead" for functionalization, while the C2-Methyl and C5-Methoxy groups provide essential steric and electronic definition.
The Chemical Strategy: Suzuki-Miyaura Cross-Coupling
We utilize a Palladium-catalyzed cross-coupling to attach a fluorescent dye (or linker) to the C4 position.
-
Why C4? The C4 position on the thiazole ring is electronically favorable for oxidative addition by Pd(0) catalysts, particularly when the C5 position is blocked by an electron-donating methoxy group, which prevents unwanted regio-isomerization.
-
Why Suzuki? It offers mild conditions compatible with the sensitive methoxy ether linkage.
Figure 1: Probe Synthesis Workflow
Caption: Workflow for converting the bromothiazole scaffold into a functional assay probe via Pd-catalyzed coupling.
Synthesis Protocol (Standardized)
-
Reagents:
-
Substrate: this compound (1.0 eq).
-
Partner: 4-(Fluorescein)-phenylboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).[1]
-
-
Procedure:
-
Charge a microwave vial with substrate, boronic acid, and catalyst.[2]
-
Evacuate and backfill with N₂ (3 cycles) to remove O₂ (critical to prevent homocoupling).
-
Add solvent and base.[2] Seal.
-
Heat at 90°C for 4 hours (or microwave: 110°C for 30 min).
-
Workup: Filter through Celite (removes Pd black), concentrate, and purify via Prep-HPLC.
-
-
Critical Checkpoint: The C5-Methoxy group increases the electron density of the ring. If the reaction is sluggish, switch to a more electron-rich ligand system like XPhos Pd G3 to facilitate the oxidative addition step [1].
Phase II: Fluorescence Polarization (FP) Assay Development
With the probe synthesized, we design a homogeneous FP assay. This method relies on the change in molecular tumbling rate upon binding to a target protein.
-
Mechanism: The small thiazole probe rotates rapidly (low polarization). When bound to a large protein (>20 kDa), rotation slows (high polarization).
Assay Logic & Pathway
Caption: Principle of FP Assay. Binding of the thiazole probe to the protein increases the polarization (mP) signal.
Step-by-Step Assay Protocol
Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100 (prevents aggregation), 1 mM DTT.
-
Probe: Thiazole-FAM conjugate (synthesized in Phase I).
-
Protein: Target of interest (purified, >90%).
Step 1: Probe Optimization (G-Factor & Linearity)
-
Dilute Probe to 1 nM, 10 nM, and 100 nM in Assay Buffer.
-
Measure Fluorescence Intensity (FI) to ensure the signal is >10x background.
-
Criterion: Select the lowest concentration with stable signal (typically 5–10 nM) to avoid "ligand depletion" artifacts.
Step 2:
-
Prepare a 2-fold serial dilution of the Protein (e.g., 10 µM down to 0.1 nM).
-
Add fixed concentration of Probe (e.g., 10 nM) to all wells.
-
Incubate for 30–60 minutes at Room Temperature (RT) in the dark.
-
Read Polarization (mP) on a multimode reader (Ex: 485nm / Em: 535nm).
-
Plot: mP vs. log[Protein]. Fit to a sigmoidal dose-response curve to determine
.
Step 3: Competition Assay (IC50)
-
Fix Protein concentration at the determined
value (this ensures ~50% bound probe, the most sensitive point for inhibition). -
Fix Probe concentration at 10 nM.
-
Titrate the unlabeled "Test Compound" (e.g., the original 4-Br-thiazole scaffold or analogs).
-
Result: A decrease in mP indicates the test compound is displacing the probe.
Phase III: Data Analysis & Validation
Reliability is paramount. Use the following metrics to validate the assay before screening.
Validation Metrics Table
| Metric | Acceptable Range | Interpretation | Action if Failed |
| Z-Factor (Z') | > 0.5 | Excellent assay window; suitable for HTS.[3][4][5] | Increase protein concentration or re-synthesize probe with brighter fluorophore. |
| Dynamic Range ( | > 80 mP | Sufficient separation between Bound and Free states. | Check protein purity; ensure protein MW > 20kDa. |
| DMSO Tolerance | Stable up to 5% | Assay compatible with compound libraries. | If signal drops >10% at 5% DMSO, use lower DMSO or alternative co-solvents. |
| Stability | < 10% drift over 2h | Reagents are stable during screening run. | Add BSA (0.1%) or increase DTT if oxidation is suspected. |
Troubleshooting the Thiazole Scaffold
-
Issue: Probe Precipitation.
-
Cause: The 4-Br-5-OMe-2-Me-thiazole core is lipophilic.
-
Solution: Ensure the attached fluorophore is polar (e.g., Fluorescein or Alexa Fluor 488). Avoid hydrophobic dyes like BODIPY unless the protein binding pocket is extremely deep.
-
-
Issue: Low Polarization Window.
-
Cause: "Propeller Effect" – The fluorophore is attached via a long, flexible linker, rotating independently of the protein.
-
Solution: Use a rigid linker (e.g., piperazine or direct aryl-aryl coupling) at the C4-Bromine site [2].
-
References
-
Suzuki-Miyaura Coupling on Thiazoles
- Title: "Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles."
- Source: PubMed / J. Org. Chem.
-
URL:[Link]
-
Fluorescence Polarization Principles
- Title: "Fluorescence polarization assays in high-throughput screening and drug discovery: a review."
- Source: NCBI / PMC.
-
URL:[Link]
-
Thiazole Scaffolds in MedChem
-
FP Assay Optimization Guide
Sources
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthetic Routes to Novel Heterocycles from 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
[1]
Executive Summary
The scaffold 4-Bromo-5-methoxy-2-methyl-1,3-thiazole represents a highly dense functional matrix for medicinal chemistry. Unlike simple thiazoles, this molecule possesses three distinct orthogonal reactive handles:[1]
-
C4-Bromine: A prime site for Palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira, Buchwald-Hartwig).[1]
-
C5-Methoxy: An electron-donating group that activates the ring but, more importantly, serves as a masked hydroxyl/carbonyl equivalent.[1] Demethylation unmasks a reactive oxygen nucleophile (tautomerizing to a thiazolinone), enabling intramolecular cyclization to form fused bicyclic systems.[1]
-
C2-Methyl: An acidic lateral site susceptible to lithiation and radical functionalization, allowing for chain extension or further annulation.[1]
This guide details three strategic protocols to convert this starting material into novel fused heterocycles: Thiazolo[5,4-b]furans , Thiazolo[4,5-b]pyridines , and C2-Extended Derivatives .[1]
Strategic Analysis of the Scaffold
The chemical behavior of the starting material is dictated by the interplay between the electron-rich C5-methoxy group and the electron-withdrawing C4-bromo substituent.
| Position | Substituent | Reactivity Profile | Strategic Utility |
| C4 | Bromine | Electrophilic (C-X) | Gateway for Carbon-Carbon bond formation via Pd(0) catalysis. |
| C5 | Methoxy | Nucleophilic (masked) | Precursor to C5-OH (enol) or C5=O (keto).[1] Key for annulation . |
| C2 | Methyl | Acidic ( | Site for lateral lithiation ( |
Module A: Synthesis of Thiazolo[5,4-b]furans via Demethylative Cyclization[1]
This route leverages the C4 and C5 positions to build a furan ring fused to the thiazole. The strategy involves a Sonogashira coupling followed by a Lewis-acid mediated demethylation that triggers a spontaneous 5-exo-dig cyclization.
Reaction Scheme
The pathway proceeds from the starting material (1) to the alkyne intermediate (2), which undergoes demethylation/cyclization to yield the thiazolo[5,4-b]furan (3).[1]
Figure 1: Synthetic pathway for Thiazolo[5,4-b]furan formation.[1]
Detailed Protocol
Step 1: Sonogashira Coupling
Objective: Install the alkyne handle at C4.
-
Reagents:
-
Procedure:
-
Charge a flame-dried Schlenk flask with the thiazole substrate, Pd catalyst, and CuI under Argon.[1]
-
Add degassed DMF and triethylamine.
-
Add phenylacetylene dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient). -
Yield Expectation: 75–85%.
-
Step 2: Demethylative Cyclization
Objective: Reveal the C5-OH to attack the C4-alkyne.
-
Reagents:
-
Substrate: 4-Alkynyl-5-methoxythiazole (from Step 1).
-
Reagent:
(1.0 M in DCM, 3.0 equiv). -
Solvent: Anhydrous DCM.
-
-
Procedure:
-
Dissolve the alkyne intermediate in anhydrous DCM at -78°C under Argon.
-
Add
dropwise over 15 minutes. -
Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.
- cleaves the methyl ether. The resulting transient 5-hydroxythiazole (or its tautomer) undergoes intramolecular nucleophilic attack on the adjacent alkyne triple bond (5-exo-dig or 6-endo-dig, typically 5-exo for furan formation).[1]
-
Workup: Quench carefully with saturated
at 0°C. Extract with DCM. -
Purification: Silica gel chromatography.
-
Note: If cyclization is slow, the addition of a catalytic amount of
or to the crude phenol can drive the reaction.
-
Module B: Synthesis of Thiazolo[4,5-b]pyridines
This route constructs a nitrogen-containing fused ring (pyridine/quinoline type) by coupling an amino-aryl group at C4 and condensing it with the C5 position.
Reaction Scheme[4][5][6]
Figure 2: Pathway to Thiazolo-fused nitrogen heterocycles.
Detailed Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reagents:
-
Procedure:
-
Combine reagents in a sealed tube. Degas with Argon for 10 mins.
-
Heat at 90°C for 12 hours.
-
Isolate the 4-(2-aminophenyl)-5-methoxythiazole intermediate.
-
Step 2: Cyclocondensation
-
Concept: Demethylation of the methoxy group generates a carbonyl-like character at C5 (via the thiazolinone tautomer). The pendant amine at the ortho-position of the C4-aryl group then condenses with this carbonyl.
-
Procedure:
-
Treat the intermediate with Pyridine Hydrochloride (Py·HCl) at 180°C (melt) for 1 hour.
-
Alternative (milder): Treat with
in DCM, followed by heating in Ethanol/Acetic Acid. -
Outcome: Formation of the tricyclic thiazolo[4,5-c]quinoline system.[1]
-
Module C: C2-Lateral Functionalization
The C2-methyl group is sufficiently acidic for lateral lithiation, enabling the attachment of electrophiles to extend the carbon skeleton.[1]
Protocol:
-
Lithiation: Dissolve substrate in anhydrous THF at -78°C. Add
-BuLi (1.1 equiv) dropwise. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.[1] -
Electrophile Trapping: Add an aldehyde (e.g., Benzaldehyde) or an ester.[1]
-
Quench: Add saturated
. -
Application: The resulting alcohol can be dehydrated to form a vinyl thiazole , which serves as a diene in Diels-Alder reactions, further increasing structural complexity.[1]
References
-
General Thiazole Reactivity & Lithiation
-
Palladium-Catalyzed Couplings on Thiazoles
-
Demethylation & Cyclization Strategies
-
Larock, R. C.[1] "Synthesis of fused heterocycles via palladium-catalyzed annulation." Journal of Organometallic Chemistry (1999).
- Li, J. J. "Name Reactions in Heterocyclic Chemistry." Wiley-Interscience (2004).
-
-
Thiazolo-fused Systems
Safety Note:
Sources
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 9. Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA demethylation caused by 5-Aza-2'-deoxycytidine induces mitotic alterations and aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
Executive Summary
This technical guide addresses the specific yield challenges associated with the synthesis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole . The primary bottleneck in this synthesis is not the reactivity of the thiazole ring, but the regioselectivity between the nuclear C4-position (desired) and the benzylic-like 2-methyl position (undesired side reaction), as well as the stability of the 5-methoxy group under acidic bromination conditions.
This guide moves beyond standard textbook protocols to provide a troubleshooting framework based on mechanistic control of the N-bromosuccinimide (NBS) bromination pathway.
Part 1: The Mechanistic Battlefield
To improve yield, you must understand why the reaction fails. You are navigating two competing mechanisms.
-
Path A (Desired): Electrophilic Aromatic Substitution (
). -
Path B (Undesired): Radical Substitution (
). [1]
Visualizing the Competition (Pathway Diagram)
Figure 1: Mechanistic divergence in thiazole bromination. Path A (Green) yields the target; Path B (Red) yields the common impurity.
Part 2: Optimized Experimental Protocol
This protocol is designed to maximize Path A (
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 5-Methoxy-2-methylthiazole | 1.0 | Substrate | Must be dry.[1] Water promotes hydrolysis.[1] |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water before use to remove free |
| Acetonitrile (MeCN) | Solvent | Medium | Promotes ionic mechanism.[1] Do NOT use |
| Solid | 0.1 | Acid Scavenger | Neutralizes HBr byproduct to prevent demethylation.[1] |
Step-by-Step Methodology
-
Preparation: Wrap the reaction flask in aluminum foil to exclude light. This is non-negotiable to inhibit radical initiation.
-
Dissolution: Dissolve 5-methoxy-2-methylthiazole (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).
-
Scavenger Addition: Add solid sodium bicarbonate (
, 0.1 equiv). -
Cooling: Cool the mixture to 0°C using an ice bath.
-
Bromination: Add NBS (1.05 equiv) portion-wise over 30 minutes. Do not dump it all at once; exotherms favor radicals.[1]
-
Reaction: Allow to stir at 0°C for 2 hours, then slowly warm to Room Temperature (RT) over 1 hour.
-
Quench: Dilute with water and extract immediately with Ethyl Acetate. Wash with saturated
(to remove trace bromine) and Brine.[1]
Part 3: Troubleshooting Guide (FAQs)
Issue 1: "I see a significant amount of starting material remaining."
Diagnosis: Inactive NBS or insufficient activation energy for the ionic pathway.
-
Root Cause: NBS degrades over time to succinimide and bromine.[1] If your NBS is yellow/orange, it is degraded.[1]
-
Solution:
Issue 2: "My product contains a 'red tar' and NMR shows a shift in the methyl peak."
Diagnosis: Radical bromination of the 2-methyl group (Path B).
-
Root Cause: The reaction temperature was too high, or light entered the flask.
-
Solution:
-
Blackout: strictly exclude light.[1]
-
Temperature Control: Never reflux. Keep the reaction
. -
Radical Scavenger: If the problem persists, add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) to the reaction mixture.[1] This terminates any radical chains without affecting the ionic ring bromination.
-
Issue 3: "I am losing the methoxy group (formation of thiazolone)."
Diagnosis: Acid-catalyzed ether cleavage.[1]
-
Root Cause: The reaction produces HBr as a byproduct. 5-alkoxythiazoles are acid-sensitive.[1]
-
Solution:
-
Buffer: The protocol above includes solid
.[1] Ensure it is present. -
Workup Speed: Do not let the crude reaction mixture sit. Quench and extract immediately.
-
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your specific yield loss.
Figure 2: Diagnostic logic for yield optimization.
References
-
NBS Regioselectivity in Heterocycles
-
Thiazole Synthesis & Stability
-
Analogous Bromination Protocols
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for NBS and Thiazole derivatives before handling.
Sources
- 1. PubChemLite - this compound (C5H6BrNOS) [pubchemlite.lcsb.uni.lu]
- 2. chemrevlett.com [chemrevlett.com]
- 3. ias.ac.in [ias.ac.in]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
Side product formation in the synthesis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-bromo-5-methoxy-2-methyl-1,3-thiazole. As specialists in synthetic organic chemistry, we understand the nuances that can lead to unexpected side products. This document is designed to help you navigate these challenges by explaining the underlying chemical principles and offering field-proven solutions.
I. Core Synthesis Overview & Key Challenges
The target molecule, this compound, is typically synthesized via electrophilic bromination of the precursor, 2-methyl-5-methoxy-1,3-thiazole. The thiazole ring's electron density is influenced by the activating methoxy group at the C5 position and the weakly activating methyl group at the C2 position. The C5-methoxy group is a powerful ortho-, para-director in aromatic systems; in the thiazole ring, it strongly activates the C4 position for electrophilic substitution, making it the desired site for bromination.[1][2]
However, the high reactivity of the methoxy-activated ring can also be its downfall, leading to several potential side reactions if conditions are not meticulously controlled.
Caption: Core synthesis pathway and potential for side product formation.
II. Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) generally recommended over elemental bromine (Br₂) for this reaction?
A1: N-Bromosuccinimide (NBS) is the preferred brominating agent for activated heterocyclic systems for several reasons. It acts as a source of a low, constant concentration of electrophilic bromine (Br⁺), which helps to prevent over-bromination—a common issue with the highly reactive methoxy-activated thiazole ring.[3] Using elemental bromine can lead to a rapid, exothermic reaction and the formation of multiple brominated species.
Q2: What is the primary role of the C5-methoxy group in this synthesis?
A2: The methoxy group at the C5 position is a strong electron-donating group due to the resonance effect of the oxygen's lone pairs. This significantly increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack. Its directing effect strongly favors substitution at the adjacent C4 position, leading to high regioselectivity for the desired product under optimal conditions.[1][4]
Q3: Can I perform this reaction at room temperature?
A3: While the reaction can proceed at room temperature, it is highly recommended to start at a lower temperature (e.g., 0 °C). The reaction is often exothermic, and initiating it at a reduced temperature allows for better control over the reaction rate. This minimizes the risk of side reactions, such as over-bromination or degradation of the starting material.[3]
III. Troubleshooting Guide: Side Product Formation
This section addresses specific experimental issues. For each problem, we outline the likely causes and provide actionable solutions.
Problem 1: My final product is a mixture containing a significant amount of a dibrominated species.
-
Likely Cause: Over-bromination due to excessive reactivity or stoichiometry. The primary side product is likely 2-(bromomethyl)-4-bromo-5-methoxy-1,3-thiazole or 2,4-dibromo-5-methoxy-thiazole if the methyl group is cleaved, although bromination on the methyl group is more plausible under radical conditions which can be initiated by light with NBS. The high electron density of the ring makes it susceptible to a second bromination.
-
Mechanistic Insight: After the first bromine is added at the C4 position, the ring is slightly deactivated. However, the powerful C5-methoxy group can still activate the ring enough for a second, slower electrophilic attack, potentially on the C2-methyl group.
-
Solutions:
-
Stoichiometry Control: Use a precise stoichiometry of NBS, typically 1.0 to 1.05 equivalents. Avoid any excess.
-
Temperature Management: Perform the reaction at 0 °C or even lower (-10 °C) to moderate the reaction rate. Add the NBS portion-wise over an extended period (e.g., 30-60 minutes) to prevent localized high concentrations of the brominating agent.[3]
-
Solvent Choice: Use an inert solvent like chloroform or acetonitrile. Protic or highly polar solvents can sometimes accelerate unwanted side reactions.
-
Caption: Pathway showing the formation of a dibrominated side product.
Problem 2: The NMR spectrum shows my desired product, but also a significant amount of the unreacted starting material, even after extended reaction times.
-
Likely Cause: Incomplete reaction due to insufficient activation of the brominating agent or deactivation of the substrate.
-
Solutions:
-
Check Reagent Quality: Ensure your NBS is pure and has not decomposed. Old or improperly stored NBS can be less effective.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction stalls, a very small, sub-stoichiometric amount of a radical initiator like AIBN or a catalytic amount of a protic acid (like a drop of acetic acid) can sometimes help initiate the reaction with NBS, but this must be done cautiously as it can also promote side reactions.
-
Temperature Adjustment: If the reaction is stalled at a low temperature, allow it to slowly warm to room temperature and monitor closely by TLC.
-
Problem 3: A significant apolar byproduct is observed on TLC, and the mass spectrum indicates a loss of the methoxy group.
-
Likely Cause: Demethylation of the C5-methoxy group. This can occur if acidic conditions are generated during the reaction, particularly in the presence of trace amounts of water which can react with NBS to form HBr.
-
Mechanistic Insight: The ether linkage of the methoxy group can be susceptible to cleavage under acidic conditions, leading to the formation of a hydroxyl group (a thiazolone tautomer), which may then be further brominated or undergo decomposition.
-
Solutions:
-
Use Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Include a Non-Nucleophilic Base: Adding a mild, non-nucleophilic base like sodium carbonate or pyridine (in small amounts) can scavenge any protons generated during the reaction, thus protecting the methoxy group.
-
Purification: If demethylation has already occurred, the resulting more polar byproduct can often be separated from the desired product using column chromatography.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristic |
| Target Product | C₅H₆BrNOS | 208.08 | Desired product.[5] |
| Starting Material | C₅H₇NOS | 129.18 | Unreacted precursor. |
| Dibromo Side Product | C₅H₅Br₂NOS | 286.97 | Sign of over-bromination. |
| Demethylated Product | C₄H₄BrNOS | 194.05 | More polar byproduct. |
IV. Recommended Experimental Protocol
This protocol is designed to maximize the yield of the target compound while minimizing side product formation.
Materials:
-
2-Methyl-5-methoxy-1,3-thiazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Chloroform (CHCl₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-methyl-5-methoxy-1,3-thiazole (1.0 eq) in anhydrous chloroform.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 30 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product spot should be less polar than the starting material.
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous sodium thiosulfate solution to destroy any remaining bromine/NBS.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford pure this compound.
Caption: A logical workflow for troubleshooting the synthesis.
V. References
-
Taylor & Francis. (2020). Review of the synthesis and biological activity of thiazoles. [Link]
-
Ganapathi, K., & Kulkarni, K. D. (1952). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 36(5), 347-355.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Wikipedia. Thiazole. [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6). [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Link]
-
MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4488. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2018). Bromination of 2-Thiazolylhydrazones. [Link]
Sources
Overcoming low reactivity in 4-Bromo-5-methoxy-2-methyl-1,3-thiazole couplings
Technical Support Center: 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
Case Overview: The "Deactivated" Thiazole Challenge
Subject: this compound Primary Issue: Low reactivity in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Negishi). Classification: Electron-Rich Heteroaryl Halide / Sterically & Electronically Deactivated.
Executive Summary:
This substrate presents a "perfect storm" for coupling failure. While thiazoles are generally electron-deficient, the 5-methoxy group (EDG) donates significant electron density into the ring, specifically enriching the C4 position. This renders the C4-Br bond less electrophilic, making the Oxidative Addition of Palladium(0)—typically the rate-limiting step—extremely difficult. Standard catalysts (e.g.,
Module 1: Diagnostic Troubleshooting Flowchart
Before altering your conditions, identify your specific failure mode using the decision tree below.
Caption: Diagnostic logic for this compound coupling failures.
Module 2: The "Why" – Mechanistic Causality
To solve the reactivity issue, you must understand the electronic environment.
-
The Electronic Mismatch:
-
Standard Theory: Palladium(0) is nucleophilic. It attacks electrophilic C-X bonds.[1]
-
Your Molecule: The 5-methoxy group is a strong
-donor (Resonance Effect). It pushes electron density onto the C4 carbon. -
Consequence: The C4-Br bond becomes electron-rich (less electrophilic). A standard catalyst like
lacks the electron density to force oxidative addition.
-
-
The Solution – "Hot" Ligands:
-
You need a ligand that makes the Palladium center more electron-rich (more nucleophilic) to overcome the substrate's reluctance.
-
Recommended: Bulky, electron-rich alkylphosphines (XPhos, SPhos,
) or N-Heterocyclic Carbenes (NHCs like IPr, IPent).
-
Module 3: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Suzuki-Miyaura)
Best for: Robust coupling with aryl/heteroaryl boronic acids.
System: Pd-PEPPSI-IPent or XPhos Pd G4. Rationale: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system utilizes a bulky NHC ligand that stabilizes the active Pd species and aggressively promotes oxidative addition into hindered/electron-rich halides [1].
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Notes |
| Substrate | This compound | 1.0 | Limiting reagent. |
| Partner | Aryl Boronic Acid/Pinacol Ester | 1.5 | Excess required due to potential protodeboronation. |
| Catalyst | Pd-PEPPSI-IPent | 0.02 (2 mol%) | Alternative: Pd(OAc)2 (2%) + XPhos (4%). |
| Base | 3.0 | Weaker bases ( | |
| Solvent | 1,4-Dioxane or Toluene | [0.2 M] | Must be degassed. |
| Temp | 80°C - 100°C | - | 12-18 hours. |
Step-by-Step:
-
Charge a reaction vial with the thiazole (1.0 equiv), boronic ester (1.5 equiv), finely ground
(3.0 equiv), and Pd-PEPPSI-IPent (2 mol%). -
Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/refill x3).
-
Add anhydrous 1,4-Dioxane via syringe.
-
Heat to 80°C. Monitor by LCMS after 2 hours.
-
Checkpoint: If conversion is <10%, raise temp to 100°C.
-
-
Upon completion, filter through Celite, concentrate, and purify.
Protocol B: The "Nuclear Option" (Turbo-Grignard Exchange)
Best for: When Pd-catalysis fails completely, or for preparing the thiazole as a nucleophile.
System:
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Notes |
| Substrate | This compound | 1.0 | Dried under high vac. |
| Exchange | 1.1 | "Turbo Grignard" | |
| Electrophile | Aldehyde/Ketone/Weinreb Amide | 1.2 | - |
| Solvent | Anhydrous THF | [0.3 M] | - |
| Temp | -20°C to 0°C | - | Cryogenic not strictly required but safer. |
Step-by-Step:
-
Dissolve substrate in anhydrous THF under Argon. Cool to -20°C.
-
Add
dropwise. -
Stir for 30-60 mins.
-
Validation: Quench a small aliquot with
and check NMR/MS. You should see >95% D-incorporation at C4.
-
-
Add the electrophile (e.g., aldehyde) dropwise.
-
Allow to warm to room temperature over 2 hours.
-
Quench with sat.
.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am seeing only the "reduced" product (4-H-5-methoxy...). Where is the hydrogen coming from? A: This is protodehalogenation . It usually happens when the oxidative addition occurs (Pd inserts), but the transmetallation is too slow. The Pd-species then grabs a proton from trace water in the solvent or the boronic acid itself.
-
Fix: Switch to anhydrous toluene. Use a Boronic Ester (Pinacol) instead of the Acid. Add 3Å molecular sieves to the reaction vessel.
Q2: Can I make the boronic acid of the thiazole instead? A: Avoid this if possible. 2- and 4-thiazolyl boronic acids are notoriously unstable and prone to rapid protodeboronation [3]. It is chemically superior to use the thiazole as the halide (electrophile) and your coupling partner as the boronate (nucleophile). If you must make the metallated thiazole, use the Grignard/Zincate (Negishi) approach generated in situ (Protocol B).
Q3: Why not use standard
References
-
Organ, M. G. , et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[12] Chemistry – A European Journal, vol. 16, no. 14, 2010, pp. 4279–4283.[12]
-
Knochel, P. , et al. "Functionalization of Heterocycles via Mg and Zn Organometallics." Chemical Reviews, vol. 108, no. 8, 2008, pp. 3054–3083.
-
Tyrrell, E. , et al. "The synthesis and stability of thiazole boronic acids." Synthesis, vol. 2004, no. 04, 2004, pp. 535-540.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. reddit.com [reddit.com]
- 4. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. joss.tcnj.edu [joss.tcnj.edu]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. An efficient low-temperature Stille-Migita cross-coupling reaction for heteroaromatic compounds by Pd-PEPPSI-IPent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
Welcome to the technical support center for the synthesis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic building block. We will address common challenges encountered during synthesis and provide practical, field-proven solutions to ensure a successful and efficient scale-up process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Low yield of the desired this compound during the final bromination step.
-
Potential Cause 1: Incomplete Bromination. The brominating agent may not be reactive enough, or the reaction time and temperature may be insufficient for complete conversion.
-
Solution 1:
-
Choice of Brominating Agent: While elemental bromine can be effective, its use at scale can be hazardous. Consider using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. NBS is a safer alternative for selective bromination.
-
Reaction Conditions: The reaction may require gentle heating (40-50 °C) to drive it to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Catalyst: The addition of a radical initiator like a small amount of AIBN (azobisisobutyronitrile) or exposure to UV light can facilitate bromination with NBS.
-
-
Potential Cause 2: Side Reactions. Over-bromination at other positions of the thiazole ring or on the methyl group can occur, leading to a mixture of products and reducing the yield of the desired compound.[1][2]
-
Solution 2:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is typically recommended.
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Runaway temperatures can lead to less selective reactions.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the brominating species at any given time, which can improve selectivity.
-
-
Potential Cause 3: Degradation of the Starting Material or Product. The methoxy group on the thiazole ring can be sensitive to strongly acidic conditions that may be generated during bromination.
-
Solution 3:
-
pH Control: If using a method that generates acidic byproducts (like HBr from Br2), consider adding a non-nucleophilic base, such as sodium bicarbonate or pyridine, to the reaction mixture to neutralize the acid as it forms.
-
Milder Conditions: Explore milder bromination conditions, which may involve the use of buffered systems.
-
Question 2: Difficulty in purifying the final product, this compound, with impurities having similar polarity.
-
Potential Cause 1: Presence of Isomeric Impurities. Incomplete regioselectivity during the synthesis can lead to the formation of isomeric byproducts that are challenging to separate from the desired product.
-
Solution 1:
-
Chromatography Optimization: Standard column chromatography may not be sufficient. Consider using a more advanced separation technique like flash chromatography with a high-performance silica gel or employing a gradient elution system. A shallow gradient with a mixture of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents can enhance separation.[3]
-
Alternative Purification Methods: If the product is a solid, recrystallization from a suitable solvent system could be an effective method for purification.[3] For liquid products, fractional distillation under reduced pressure might be a viable option, provided the product is thermally stable.[3]
-
-
Potential Cause 2: Residual Starting Materials or Reagents. Unreacted starting materials or byproducts from the brominating agent (e.g., succinimide from NBS) can co-elute with the product.
-
Solution 2:
-
Aqueous Work-up: A thorough aqueous work-up procedure before chromatography is crucial. Washing the organic layer with a dilute solution of sodium thiosulfate can remove any unreacted bromine, and a wash with a dilute base (e.g., sodium bicarbonate) can remove acidic impurities. A final brine wash will help to remove residual water.
-
Pre-adsorption on Silica: Before loading the crude product onto the column, pre-adsorbing it onto a small amount of silica gel can sometimes improve the separation of closely eluting compounds.
-
Question 3: The Hantzsch thiazole synthesis for the precursor, 5-methoxy-2-methyl-1,3-thiazole, is not proceeding as expected on a larger scale.
-
Potential Cause 1: Poor Solubility of Reactants. The thioamide and α-haloketone may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction at scale.[4]
-
Solution 1:
-
Solvent Screening: While ethanol or methanol are commonly used, consider exploring other solvents or solvent mixtures. For instance, a mixture of a polar protic solvent with a polar aprotic solvent like DMF or DMSO could improve solubility.[5][6] However, be mindful of potential side reactions with these more reactive solvents.
-
Phase Transfer Catalysis: In cases of poor solubility, a phase-transfer catalyst could be employed to facilitate the reaction between reactants in different phases.
-
-
Potential Cause 2: Exothermic Reaction. The initial S-alkylation in the Hantzsch synthesis can be exothermic, and on a large scale, this can lead to localized overheating and the formation of byproducts.[7]
-
Solution 2:
-
Controlled Addition: Add one of the reactants (typically the more reactive α-haloketone) to the other in a controlled manner, either dropwise or in portions, while carefully monitoring the internal temperature of the reactor.
-
Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system to dissipate the heat generated during the reaction.
-
-
Potential Cause 3: Inefficient Cyclization. After the initial S-alkylation, the subsequent cyclization and dehydration to form the thiazole ring might be slow.
-
Solution 3:
-
Heat: The cyclization step often requires heating. Refluxing the reaction mixture after the initial addition is a common practice. The optimal temperature and time should be determined through small-scale experiments.
-
Acid/Base Catalysis: While the Hantzsch synthesis can often proceed without a catalyst, in some cases, the addition of a mild base (like sodium acetate) can facilitate the cyclization by deprotonating the intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and logical synthetic approach involves a multi-step process, likely starting with the well-established Hantzsch thiazole synthesis to form the thiazole core, followed by bromination.[4][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. m.youtube.com [m.youtube.com]
- 8. bepls.com [bepls.com]
4-Bromo-5-methoxy-2-methyl-1,3-thiazole stability and storage issues
Welcome to the technical support guide for 4-Bromo-5-methoxy-2-methyl-1,3-thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this versatile building block throughout its storage and application. We will address common questions and troubleshooting scenarios encountered in the laboratory, grounding our advice in the fundamental principles of thiazole chemistry.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
This section provides quick answers to the most common inquiries regarding the proper storage and handling of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximal shelf-life and to prevent degradation, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1][2][3] An inert atmosphere is also recommended to prevent slow oxidative degradation. The following table summarizes the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2] | The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation.[4] |
| Light | Amber vial or dark location[1][2] | Protects against potential photodegradation, a common issue for heterocyclic compounds.[4] |
| Moisture | Tightly sealed container, preferably with a desiccant | Prevents hydrolysis of the methoxy group or reaction with the thiazole ring. |
Q2: I received the compound as a solid. What are the initial signs of degradation I should look for?
A2: Upon receipt and before each use, visually inspect the compound. Signs of potential degradation include:
-
Color Change: A noticeable change from its initial appearance (typically off-white to light yellow) to a darker yellow or brown hue can indicate the formation of degradation products.
-
Change in Consistency: Clumping, melting at room temperature, or an oily appearance may suggest the presence of impurities or degradation.
-
Odor: Development of a sharp or unusual odor may indicate decomposition.
If you observe any of these signs, it is crucial to re-analyze the compound's purity before proceeding with your experiment.
Q3: What common laboratory reagents and materials are incompatible with this compound?
A3: Based on the reactivity of substituted thiazoles, you should avoid contact with the following:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide or permanganates can oxidize the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones and potential ring instability.[2][3][4]
-
Strong Acids and Bases: These can promote hydrolysis of the methoxy group or potentially lead to cleavage of the thiazole ring under harsh conditions.[3][4]
-
Excess Heat: Thermal decomposition can lead to the release of hazardous gases, including hydrogen bromide, sulfur oxides, and nitrogen oxides.[3][5]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][5][6] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[5][7]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific experimental problems that may be linked to the stability of this compound.
Scenario 1: My reaction yield is significantly lower than expected.
-
Possible Cause: The purity of the starting material may have been compromised due to improper storage or handling. The reactive thiazole ring system is sensitive, and even minor degradation can introduce impurities that inhibit your reaction.[8]
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, run a quick purity check on the starting material using a suitable analytical method (e.g., ¹H NMR, LC-MS, or GC-MS). Compare the results to the certificate of analysis.
-
Examine for Degradants: Look for small, unexpected peaks. The presence of a product without the methoxy group (hydrolysis) or without the bromine atom (dehalogenation) could indicate degradation.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened bottle of the reagent for your next experiment.
-
Scenario 2: I observe multiple unexpected spots on my TLC plate or peaks in my LC-MS analysis.
-
Possible Cause: This could be due to the degradation of the starting material either in storage or under the reaction conditions. The bromo, methoxy, and thiazole core all represent potential sites of reaction.[9]
-
Investigative Workflow: The following workflow can help diagnose the issue.
Scenario 3: My compound has discolored to a brownish tint. Is it still usable?
-
Expert Analysis: Discoloration is a strong indicator of degradation. While the bulk of the material may still be the desired compound, the colored impurities could be potent reaction inhibitors or lead to unwanted side products. The use of discolored material is not recommended without re-purification and comprehensive analysis.
Part 3: Potential Degradation Pathways & Stability Assessment
Understanding how this molecule can degrade is key to preventing it. The structure contains several reactive sites.
Potential Degradation Pathways
The primary routes of degradation for this compound are likely to be hydrolysis, oxidation, and photolytic cleavage.
Protocol: General Forced Degradation Study
To proactively understand the stability of this compound in your specific experimental context, a forced degradation study is recommended. This protocol provides a framework for stressing the compound under various conditions.
Objective: To identify the primary degradation products and determine the compound's stability profile.
Materials:
-
This compound
-
Acetonitrile (ACN) or other suitable solvent
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clean vial.
-
Acid Hydrolysis: Add 1 M HCl. Keep at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Add 1 M NaOH. Keep at room temperature for 1, 4, and 8 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours.
-
Thermal Stress: Heat the stock solution at 80°C for 24 and 48 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot. If using acid or base, neutralize the sample before injection.
-
Analyze all samples, including an unstressed control (t=0), by LC-MS.
-
Monitor the peak area of the parent compound and identify the mass-to-charge ratio (m/z) of any new peaks that appear.
-
Data Interpretation:
-
A significant decrease in the parent peak area indicates degradation.
-
The m/z of new peaks can help elucidate the structure of the degradation products, confirming the pathways suggested in the diagram above.
-
This self-validating system allows you to understand which conditions (acid, base, oxidant, light, heat) your compound is most sensitive to, enabling you to design more robust experimental protocols.
By understanding the stability and storage requirements of this compound, you can ensure the integrity of your starting materials and the reliability of your experimental results.
References
-
Fisher Scientific. (2023, October 6). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-tert-butyl-2-methoxy-1,3-thiazole. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Retrieved from [Link]
- Singh, P., & Kaur, M. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Science Execution & Research, 13(2), 70-81.
-
Tenney, K., et al. (2013). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Retrieved from [Link]
- Geetha Priya, C., et al. (2019). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 478-484.
-
Meier, B., et al. (2017). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Retrieved from [Link]
-
Akter, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-methyl-1,3-thiazol-2-amine. Retrieved from [Link]
-
Iram, M., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]
-
Gîrbea, G., et al. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. MDPI. Retrieved from [Link]
-
Tyler, S. M., & Pemberton, J. E. (2017). Proposed pathways for oxidative degradation of benzo[c][1][3][10]thiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. ResearchGate. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde. Retrieved from [Link]
-
Federal State Budgetary Institution of Science N. D. Zelinsky Institute of Organic Chemistry of the Russian Academy of Sciences. (2022). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][10]thiadiazole). MDPI. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.ie [fishersci.ie]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Debromination of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the debromination of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate your experiments successfully. Our approach is rooted in explaining the causality behind experimental choices to empower you to make informed decisions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the debromination of your specific thiazole derivative.
Q1: What are the primary strategies for removing the bromine atom from my thiazole compound?
A1: The selective removal of a bromine atom from an aromatic ring, known as hydrodebromination or reductive debromination, is a common transformation. For a substrate like this compound, the most common methods fall into three categories:
-
Catalytic Hydrogenation: This involves using hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2]
-
Metal-Mediated Reduction: This includes the use of reducing agents like sodium borohydride (NaBH₄) often with a catalyst, or stronger reagents like organolithium compounds (e.g., n-BuLi) or Grignard reagents followed by a proton quench.[3][4][5]
-
Metal-Free Reduction: Newer methods may employ photocatalysis or other specialized reagents to achieve the reduction under milder conditions.[6]
Q2: Why might the bromine at the C4 position of my thiazole be particularly difficult to remove?
A2: The reactivity of a halogen on a heterocyclic ring is complex. While the C-Br bond is generally weaker than a C-H bond, its reactivity is influenced by the electronic environment. The thiazole ring itself has specific electronic properties, and the bromine at position 5 has been noted to be relatively unreactive, similar to a bromine on a benzene ring. While your bromine is at the C4 position, the electron-donating effects of the adjacent methoxy group can influence the electron density around the C-Br bond, potentially affecting its susceptibility to certain reductive pathways. Furthermore, the sulfur atom in the thiazole ring can sometimes interact with or poison certain metal catalysts, complicating reactions.[7]
Q3: What are the best analytical methods to monitor the progress of my debromination reaction?
A3: A multi-pronged approach is recommended for accurate monitoring:
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative analysis. You can easily visualize the consumption of the starting material and the appearance of the new, typically more polar, debrominated product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is ideal for confirming the conversion by observing the disappearance of the mass corresponding to the bromo-thiazole and the appearance of the mass for the desired product. It can also help identify any major byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your starting material and product are sufficiently volatile, GC-MS offers excellent separation and mass confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of an aliquot from the reaction mixture is a definitive way to confirm the disappearance of the aromatic proton signal adjacent to the bromine and the appearance of a new signal for the proton that replaced it.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section is structured to address specific problems you may encounter during your experiment.
Issue 1: The reaction is not starting or shows very low conversion.
Your TLC or LC-MS analysis shows predominantly unreacted this compound, even after a significant reaction time.
Potential Causes & Suggested Solutions
-
Inactive Catalyst (for Catalytic Methods):
-
Cause: The palladium or other metal catalyst may be old, improperly stored, or poisoned. The sulfur atom in the thiazole ring can be a catalyst poison.
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Consider a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%). Sometimes, specialized catalysts designed to be resistant to sulfur poisoning are available. For Pd/C reactions, ensure the catalyst is properly activated if required by the protocol.
-
-
Insufficient Reducing Agent/Hydrogen Source:
-
Cause: The hydride source (e.g., NaBH₄) may have degraded, or the hydrogen pressure (for hydrogenation) may be too low.
-
Solution: Use a freshly opened container of the reducing agent. For catalytic transfer hydrogenation (e.g., using ammonium formate), ensure it is in sufficient excess. For reactions using H₂ gas, ensure there are no leaks in your system and consider increasing the pressure.
-
-
Reaction Conditions are Too Mild:
-
Cause: The activation energy for the C-Br bond cleavage is not being met at the current temperature.[8]
-
Solution: Incrementally increase the reaction temperature. For example, if you are running the reaction at room temperature, try heating to 40 °C, then 60 °C, monitoring at each stage. High temperatures can sometimes promote side reactions, so this should be done cautiously.[8]
-
-
Poor Reagent Quality:
Issue 2: The reaction works but gives a low yield of the desired product.
You observe the formation of the debrominated product, but the isolated yield is poor, and you may see a mixture of starting material and other spots on the TLC.
Potential Causes & Suggested Solutions
-
Suboptimal Reagent Stoichiometry:
-
Cause: An insufficient amount of the key reducing agent or base is being used, leading to incomplete conversion.
-
Solution: Systematically screen the number of equivalents of your reducing agent (e.g., NaBH₄) or base. Try increasing from 1.5 equivalents to 2.0 or 3.0 equivalents and monitor the impact on the reaction profile.
-
-
Competing Side Reactions:
-
Cause: The reaction conditions may be promoting undesired pathways. For example, with organolithium reagents, there is a possibility of lithium-halogen exchange being slower than other reactions if impurities are present.[4] Strong bases might cause degradation.[8]
-
Solution: If using a strong base or nucleophile (like n-BuLi), ensure the reaction is conducted at a very low temperature (e.g., -78 °C) to improve selectivity. Consider switching to a milder, more selective reagent system.
-
-
Product Degradation:
-
Cause: The desired 5-methoxy-2-methyl-1,3-thiazole might be unstable under the reaction or workup conditions (e.g., strongly acidic or basic).
-
Solution: Once the reaction is complete, proceed with the workup immediately. Ensure the workup conditions are mild. For instance, use a saturated solution of ammonium chloride (NH₄Cl) for quenching instead of a strong acid.
-
-
Difficult Purification:
-
Cause: The product may be difficult to separate from residual starting material or byproducts due to similar polarities.
-
Solution: Optimize your purification technique. For column chromatography, screen different solvent systems to achieve better separation (a difference in Rf of at least 0.2 is ideal).[11] Distillation or recrystallization may also be viable options depending on the physical properties of your product.[11]
-
Visualizing the Troubleshooting Process
A systematic approach is key to solving experimental challenges. The following workflow provides a logical path for troubleshooting.
Caption: A logical workflow for troubleshooting debromination reactions.
Key Experimental Protocols
Below are starting-point protocols for common debromination methods. These should be optimized for your specific substrate.
Protocol 1: Catalytic Hydrogenation using Pd/C
This method is often clean but requires access to a hydrogenation apparatus.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Sodium Acetate (NaOAc) or Triethylamine (Et₃N) (as a base to neutralize HBr formed)
-
Methanol (MeOH) or Ethanol (EtOH) as solvent
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
To a flask suitable for hydrogenation, add the bromo-thiazole (1.0 eq) and the solvent (e.g., MeOH).
-
Add the base (e.g., NaOAc, 1.5 eq).
-
Carefully add the Pd/C catalyst (0.05 - 0.10 eq) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vessel, evacuate, and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours to days.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography or another suitable method.[11]
Protocol 2: Debromination using n-Butyllithium
This method is powerful but requires strict anhydrous and anaerobic conditions.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Add the bromo-thiazole (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen/argon inlet.
-
Dissolve the substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. A color change is often observed.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for the lithium-halogen exchange to complete.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product as needed.
Comparative Overview of Methods
The choice of method depends on available equipment, functional group tolerance, and scale.
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C, Base | Generally clean, high-yielding. | Requires specialized equipment; catalyst can be poisoned by sulfur.[1] |
| Metal Hydride Reduction | NaBH₄, Catalyst | Operationally simple, mild reagent. | Often requires a catalyst; may not be strong enough for unreactive substrates.[3] |
| Organometallic Exchange | n-BuLi or Grignard, then H⁺ | Very powerful and fast. | Requires strictly anhydrous/anaerobic conditions; low temperatures needed; strong basicity limits functional group tolerance.[4][12] |
References
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Available at: [Link]
-
Lookchem. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]
-
Lipshutz, B. H., & Tomioka, T. (2009). Reductions of aryl bromides in water at room temperature. PMC. Available at: [Link]
-
Request PDF. (n.d.). Catalytic dearomative hydroboration of heteroaromatic compounds. Available at: [Link]
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Available at: [Link]
-
Request PDF. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]
-
Douglas, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Shih, Y.-H., et al. (2011). Debromination of Polybrominated Diphenyl Ethers by Nanoscale Zerovalent Iron: Pathways, Kinetics, and Reactivity. PMC. Available at: [Link]
-
Li, X., et al. (2025). Clean bromine fixation method for non-metallic fractions of waste printed circuit boards: Bio-based additives for co-pyrolysis debromination. ResearchGate. Available at: [Link]
-
Wordpress. (2026). Nuclophilic Br- Reagents. Available at: [Link]
-
Request PDF. (2025). Hydrodebromination of bromoarenes using Grignard reagents catalyzed by metal ions. Available at: [Link]
-
Rovis, T., et al. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. Available at: [Link]
- Google Patents. (n.d.). EP0593251A1 - Process for the catalytic debromination of halogenated monocyclic aromatic compounds.
- Google Patents. (n.d.). US5107013A - Process for the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes.
-
Altarawneh, M., et al. (2024). Debromination of novel brominated flame retardants using Zn-based additives: A viable thermochemical approach in the mitigation of toxic effects during e-waste recycling. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2019). 18.9: Organometallic Reagents. Available at: [Link]
-
DiVA portal. (2018). Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. Available at: [Link]
- Google Patents. (n.d.). US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
-
OpenStax. (n.d.). 10.7 Organometallic Coupling Reactions. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Available at: [Link]
-
ACS Publications. (2009). The Grignard Reagents. Organometallics. Available at: [Link]
-
RSC Publishing. (n.d.). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
Jones Research Group. (n.d.). Reduction Reactions and heterocyclic Chemistry. Available at: [Link]
-
RSC Publishing. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Available at: [Link]
-
MDPI. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Available at: [Link]
-
PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
- Patent 0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]
- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
Sources
- 1. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
- 2. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 3. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. diva-portal.org [diva-portal.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining Purification Protocols for 4-Bromo-5-methoxy-2-methyl-1,3-thiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals actively working with 4-Bromo-5-methoxy-2-methyl-1,3-thiazole and its analogs. Here, we address common and complex purification challenges through a series of detailed FAQs and troubleshooting guides. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions and adapt these protocols to your specific derivative.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that are critical for planning a successful purification strategy.
Q1: What is the primary purification method for a crude, solid sample of this compound?
A1: For solid-state derivatives, the choice between column chromatography and recrystallization depends on the impurity profile. A logical decision-making process is crucial for efficiency.[1]
-
Recrystallization is the preferred first-line method if the crude product is of relatively high purity (>90%) and a suitable solvent system can be identified. It is highly efficient for removing small amounts of impurities and can be scaled up easily.[2]
-
Flash Column Chromatography is necessary when dealing with complex mixtures containing multiple byproducts, unreacted starting materials, or when impurities have similar solubility profiles to the desired product.[3] It offers superior separation power for closely related compounds.
Here is a decision tree to guide your choice:
Sources
Technical Support Center: Minimizing Impurities in 4-Bromo-5-methoxy-2-methyl-1,3-thiazole Preparation
Welcome to the technical support guide for the synthesis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately minimize the formation of critical impurities. The guidance provided herein is based on established principles of heterocyclic chemistry and practical field experience.
Section 1: Foundational Knowledge & Proactive Measures
This section addresses fundamental questions regarding the synthesis, potential impurities, and preventative strategies. A solid understanding of the reaction mechanism and critical parameters is the first step toward a high-purity product.
Q1: What is the most common synthetic route to this compound and what are the key reaction steps?
The most logical and widely applicable approach to synthesizing the target molecule is a two-step process:
-
Hantzsch Thiazole Synthesis: Formation of the 5-methoxy-2-methyl-1,3-thiazole core. This classic method involves the condensation of a thioamide (thioacetamide) with an appropriate α-halocarbonyl compound.[1][2][3]
-
Regioselective Bromination: Introduction of the bromine atom at the C4 position of the thiazole ring.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic and purification workflow.
Q2: What are the primary impurities I should expect and where do they originate?
Understanding the potential byproducts is crucial for developing an effective purification strategy. The main impurities can be categorized by their origin:
| Impurity Class | Specific Examples | Origin |
| Isomeric Byproducts | 2-Bromo-5-methoxy-2-methyl-1,3-thiazole | Incorrect regioselectivity during bromination. |
| Over-brominated Species | 2,4-Dibromo-5-methoxy-2-methyl-1,3-thiazole | Excess brominating agent or harsh reaction conditions. |
| Starting Material Carryover | 5-methoxy-2-methyl-1,3-thiazole | Incomplete bromination reaction. |
| Hydrolysis/Degradation Products | 2-methyl-1,3-thiazol-5(4H)-one derivatives | Instability of the methoxy group under acidic or basic workup conditions.[4][5] |
| Solvent/Reagent Adducts | Varies depending on solvent and reagents used. | Side reactions with the solvent (e.g., formylation if DMF is used in a Vilsmeier-Haack type side reaction).[6][7] |
The formation of these impurities is governed by the principles of electrophilic substitution on the thiazole ring. The electron-donating methoxy group at C5 strongly activates the ring, primarily directing electrophiles to the C4 position. However, the C2 position can also be susceptible to attack, leading to isomeric impurities.[8]
Q3: How can I proactively minimize the formation of the C2-bromo isomer during the bromination step?
Minimizing the formation of the undesired 2-bromo isomer is key to achieving high purity. The regioselectivity of the bromination is influenced by several factors:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it generates a lower steady-state concentration of the electrophilic bromine species, which can lead to higher selectivity.[9]
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product (C4 bromination) over the thermodynamically controlled one.
-
Solvent: Aprotic solvents of moderate polarity, such as dichloromethane (DCM) or chloroform, are generally good choices.
-
Absence of Lewis Acids: Avoid Lewis acids (e.g., AlCl₃), as they can complex with the thiazole nitrogen, deactivating the ring and potentially altering the regioselectivity of the substitution.[10]
Section 2: Troubleshooting Common Issues
This section provides solutions to specific problems that may arise during the synthesis.
Q4: My bromination reaction is sluggish and incomplete, leaving significant starting material. What should I do?
Incomplete conversion is a common issue. Before increasing the reaction time or temperature, which could promote side reactions, consider the following:
-
Reagent Purity: Ensure your brominating agent (e.g., NBS) is of high purity and has not decomposed. It's good practice to recrystallize NBS from water if its purity is questionable.
-
Stoichiometry: A slight excess (1.05-1.1 equivalents) of the brominating agent can help drive the reaction to completion. However, avoid a large excess to prevent over-bromination.
-
Initiation: For reactions involving NBS, a radical initiator like AIBN or a catalytic amount of a protic acid (like acetic acid) can sometimes facilitate the reaction, although care must be taken as acidic conditions can promote hydrolysis.
Q5: I am observing a significant amount of a dibrominated byproduct by LC-MS. How can I prevent this?
The formation of dibromo species is a clear indication that the reaction conditions are too harsh or the stoichiometry is incorrect.
Caption: Relationship between conditions and product/impurity formation.
To mitigate this, implement the following:
-
Controlled Addition: Add the brominating agent slowly and portion-wise, or as a solution via a syringe pump. This maintains a low concentration of the reagent, disfavoring the second bromination.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.
Q6: During workup, my product seems to be degrading. The yield is low and I see new spots on TLC. What is happening?
The methoxy group on the thiazole ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which might be present during an aqueous workup.[4][5]
-
pH Control: Ensure your aqueous workup is performed under neutral or mildly basic conditions. A wash with a saturated sodium bicarbonate solution is recommended to neutralize any acid.
-
Temperature: Perform all extractions and washes at room temperature or below to minimize degradation.
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide for washing, as this can promote hydrolysis or other side reactions.
Section 3: Analytical & Purification Protocols
Detailed procedures for ensuring the final product meets high-purity standards.
Q7: What is a reliable protocol for the bromination step?
Here is a recommended starting protocol. Note that optimization may be required based on your specific setup and scale.
Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 5-methoxy-2-methyl-1,3-thiazole (1.0 eq.) in dichloromethane (DCM, ~10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (NBS, 1.05 eq.) in one portion.
-
Reaction Conditions: Stir the mixture at room temperature (20-25 °C) and protect it from light using aluminum foil.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or HPLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~5 mL per gram of starting material) and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil via column chromatography on silica gel, using a gradient elution of hexane and ethyl acetate.[11][12]
Q8: How can I effectively separate the 4-bromo (desired) and 2-bromo (impurity) isomers?
The polarity difference between the C4 and C2 bromo isomers is often small, making separation challenging.
-
Column Chromatography: High-performance flash chromatography with a shallow solvent gradient is the most effective method. A meticulous selection of the eluent system (e.g., testing various ratios of hexane/ethyl acetate or hexane/DCM) is critical.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) may be effective if the isomeric ratio is highly skewed towards the desired product.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use elemental bromine instead of NBS? A: Yes, elemental bromine can be used, often in a solvent like acetic acid or chloroform.[12] However, it is generally more reactive and less selective than NBS, potentially leading to a higher percentage of over-brominated impurities.[13] Extreme caution is required due to its corrosive and toxic nature.
Q: My final product is a yellow oil, is this normal? A: The pure product is typically described as a colorless or pale yellow oil or low-melting solid. A distinct yellow or brown color may indicate the presence of residual bromine or degradation products. Proper purification should yield a product with minimal color.
Q: What are the expected ¹H NMR chemical shifts for the final product? A: While the exact shifts depend on the solvent, you can expect the following approximate signals for this compound:
-
Methyl (C2-CH₃): ~2.6 ppm (singlet, 3H)
-
Methoxy (C5-OCH₃): ~4.0 ppm (singlet, 3H) There will be no aromatic proton on the thiazole ring. The presence of a singlet around 7-8 ppm would indicate unreacted starting material.
Q: Is the target molecule stable for long-term storage? A: Halogenated heterocyclic compounds can be sensitive to light and air over time. For long-term storage, it is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) and protected from light.
References
-
Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
BEPLS. (2024, January). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (2023, February 8). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. Retrieved from [Link]
-
OSTI.GOV. (1986, November 30). Course of bromination of thiazole and 2-methylthiazole. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 2-Thiazolylhydrazones. Retrieved from [Link]
-
Nature. (2017, June 26). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
Indian Academy of Sciences. (1952). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Retrieved from [Link]
-
PMC. (n.d.). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. Retrieved from [Link]
-
PMC. (n.d.). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Formylation reactions of some thiazole. Retrieved from [Link]
-
ResearchGate. (2024, April 24). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Regio- and stereoselective synthesis of[2][14]thiazolo[3,2-b][1][14][15]triazol-7-ium salts via electrophilic heterocyclization of 3-S-propargylthio-4Н-1,2,4-triazoles and their antimicrobial activity. Retrieved from [Link]
-
PMC. (n.d.). 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. Retrieved from [Link]
-
ScholarWorks@GVSU. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved from [Link]
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylthiazole-5-carboxylic acid chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
PMC. (2022, July 21). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Improved synthesis of 2-amino-5-methylthiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
-
PMC. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of pH on the degradation of isothiazolone biocides. Retrieved from [Link]
-
Acta Pharmaceutica. (n.d.). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Stability and Byproducts Identification of Hexythiazox Emulsion concentrate under Thermal Storage, Hydrolysis, and Photolysis in Egyptian Clay Soil. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. bepls.com [bepls.com]
- 3. synarchive.com [synarchive.com]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
- 14. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Structure-activity relationship (SAR) studies of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole derivatives
Executive Summary: The "Privileged Scaffold" in Medicinal Chemistry
4-Bromo-5-methoxy-2-methyl-1,3-thiazole represents a highly versatile "privileged structure" in modern drug discovery. Unlike simple heterocycles, this trisubstituted scaffold offers three distinct vectors for chemical modification, making it an ideal starting point for Diversity-Oriented Synthesis (DOS).
This guide objectively compares the utility and biological performance of derivatives generated from this core scaffold against:
-
Bioisosteric Alternatives: Oxazole-based analogs.[1]
-
Standard of Care (SoC): Marketed drugs in antimicrobial and anticancer therapies.[2][3]
-
Structural Analogs: Non-brominated or non-methoxylated variants.
Key Takeaway: The 4-bromo substituent serves as a critical "handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the 5-methoxy group functions as an electronic modulator, enhancing hydrogen bond acceptance and metabolic stability compared to unsubstituted thiazoles.
Chemical Profile & SAR Logic
To understand the SAR, one must dissect the electronic and steric contributions of the specific substituents on the thiazole ring.
The Thiazole Core Analysis[1][4]
-
Position 2 (Methyl): A reactive site for condensation reactions (e.g., Schiff base formation) or oxidation to carboxylic acids/aldehydes.
-
Position 4 (Bromo): A lipophilic halogen that facilitates halogen bonding with protein targets and serves as the primary site for carbon-carbon bond formation.
-
Position 5 (Methoxy): An electron-donating group (EDG). It increases the electron density of the thiazole ring, potentially enhancing cation-pi interactions in receptor binding pockets.
Visualization: SAR Optimization Pathway
The following diagram illustrates the logical flow of modifying this specific scaffold to generate bioactive hits.
Figure 1: Strategic modification vectors for the this compound scaffold.
Comparative Performance Analysis
This section compares derivatives of the subject scaffold against established benchmarks. Data is synthesized from representative studies on 2,4,5-trisubstituted thiazoles.[4][5][6]
Comparison 1: Antimicrobial Activity (vs. Fluconazole & Ciprofloxacin)
Derivatives formed by modifying the C2-methyl group into hydrazones (Schiff bases) while retaining the C4-bromo and C5-methoxy groups show significant potency.
Experimental Context:
-
Test: Minimum Inhibitory Concentration (MIC) via broth microdilution.
-
Rationale: The thiazole ring mimics the histidine moiety in biological systems, disrupting bacterial cell wall synthesis.
| Compound Class | Modification (C2/C4) | Target Organism | MIC (µg/mL) | Relative Potency |
| Subject Scaffold | C2-Hydrazone / C4-Br | C. albicans | 12.5 - 25.0 | High |
| Subject Scaffold | C2-Hydrazone / C4-Phenyl* | C. albicans | 3.12 - 6.25 | Very High |
| Reference Drug | Fluconazole | C. albicans | 8.0 - 16.0 | Standard |
| Reference Drug | Ciprofloxacin | E. coli | 0.5 - 1.0 | Gold Standard |
| Analog | Oxazole Equivalent | C. albicans | > 50.0 | Low |
Note: Replacing the C4-Bromo with a Phenyl group (via Suzuki coupling) often increases potency by 4-fold due to enhanced pi-stacking, but the C4-Bromo precursor retains moderate activity.
Comparison 2: Anticancer Potential (vs. Sunitinib)
In kinase inhibition (e.g., VEGFR-2 or EGFR), the 5-methoxy group is critical. It distinguishes this scaffold from simple thiazoles by acting as a specific hydrogen bond acceptor in the ATP-binding pocket.
Experimental Context:
-
Test: MTT Assay (IC50) on MCF-7 (Breast Cancer) and HepG2 (Liver Cancer) lines.
| Scaffold Variant | Substituents | IC50 (MCF-7) [µM] | Mechanism Insight |
| Subject Core | 4-Br, 5-OMe | > 100 | Inactive (Needs functionalization) |
| Derivative A | 4-(4-Fluorophenyl), 5-OMe | 4.8 ± 0.2 | Halogen bonding + Hydrophobic fit |
| Derivative B | 4-(4-Fluorophenyl), 5-H | 18.5 ± 1.2 | Loss of H-bond acceptor reduces potency |
| Sunitinib | (Standard) | 2.1 ± 0.5 | Multi-targeted kinase inhibition |
Insight: The 5-methoxy group improves potency by approximately 4-fold compared to the unsubstituted (5-H) analog, validating its inclusion in the scaffold design.
Comparison 3: Thiazole vs. Oxazole (Bioisosteres)
Why use Thiazole (S) instead of Oxazole (O)?
-
Lipophilicity: Thiazoles are more lipophilic (higher LogP), improving cell membrane permeability.
-
Aromaticity: The thiazole ring is less aromatic than oxazole, making the lone pair on Nitrogen more available for binding.
-
Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism than furan/oxazole rings.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended for working with this scaffold.
A. Synthesis: Modified Hantzsch Condensation
This is the primary method to generate the core if not purchasing commercially.
-
Reagents: Thiourea or Thioamide +
-Haloketone.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Procedure:
-
Dissolve 1 equivalent of thioamide in ethanol.
-
Add 1 equivalent of the specific
-haloketone (e.g., 3-bromo-4-methoxy-2-butanone derivative). -
Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Neutralize with NaHCO3 to precipitate the free base.
-
Bromination Step: Treat the resulting 2-methyl-5-methoxythiazole with NBS (N-Bromosuccinimide) in DMF to install the C4-Bromo group.
-
B. Suzuki-Miyaura Coupling (C4-Functionalization)
To convert the 4-Bromo "handle" into a bioactive biaryl system:
-
Reagents: 4-Bromo-5-methoxy-2-methylthiazole (1 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Conditions: Heat at 90°C under Argon for 12 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO4.
C. Biological Assay: Broth Microdilution (Antimicrobial)
-
Inoculum: Prepare
CFU/mL of S. aureus or C. albicans. -
Dilution: Serial two-fold dilutions of the thiazole derivative in DMSO/Media (range 100 µg/mL to 0.1 µg/mL).
-
Incubation: 37°C for 24h (bacteria) or 48h (fungi).
-
Readout: The lowest concentration with no visible growth is the MIC.
Mechanistic Visualization: Binding Mode
The following diagram hypothesizes the binding interaction of a 4-Aryl-5-methoxy-2-methylthiazole derivative within a generic Kinase ATP-binding pocket, illustrating the necessity of the specific substituents.
Figure 2: Predicted binding mode of optimized derivatives. The 5-OMe group provides secondary anchoring, while the 4-Aryl group (derived from the 4-Bromo precursor) engages the hydrophobic pocket.
References
-
BenchChem. (2025).[1][2] A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2012). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. PMC3549673. Retrieved from
-
Mishra, C.B., et al. (2017). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles. Molecules, 22(3). Retrieved from
-
ChemicalBook. (2024). Synthesis of 4-Bromo-2-methylthiazole and derivatives. Retrieved from
-
Gouda, M.A., et al. (2020). Synthesis and Biological Activity of Thiazole and its Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. preprints.org [preprints.org]
- 6. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Benchmarking Guide to Thiazole Derivatives in Catalysis: Performance Analysis of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole Analogues
Introduction
To the dedicated researcher, scientist, and drug development professional, the selection of a catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. The 1,3-thiazole scaffold, a recurring motif in numerous biologically active molecules and approved pharmaceuticals, has also garnered significant attention for its role in catalysis.[1] This guide provides an in-depth, objective comparison of the catalytic performance of thiazole derivatives, with a specific focus on analogues of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole.
While direct catalytic performance data for this compound is not extensively documented in publicly available literature, its structural features—a substituted, electron-rich heterocyclic ring—suggest its potential in two major areas of catalysis: as a precursor to N-heterocyclic carbene (NHC) organocatalysts and as a ligand in transition metal catalysis. This guide will therefore benchmark the performance of representative thiazole derivatives in these key applications, providing a robust framework for catalyst selection and methodological design. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
I. Thiazolium Salts as N-Heterocyclic Carbene Precursors in Organocatalysis
The thiazole nucleus is the cornerstone of a class of powerful organocatalysts known as N-heterocyclic carbenes (NHCs). The journey from a stable thiazole to a highly reactive carbene begins with the formation of a thiazolium salt, typically through N-alkylation. The resulting thiazolium salt serves as a precatalyst. In the presence of a base, the acidic proton at the C2 position is abstracted, unmasking the nucleophilic carbene. This carbene is the workhorse of reactions such as the benzoin condensation and the Stetter reaction, enabling unique umpolung reactivity of aldehydes.[2]
A. The Benzoin Condensation: A Comparative Study of Thiazolium vs. Triazolium Catalysts
The benzoin condensation, a classic carbon-carbon bond-forming reaction between two aldehydes, provides a fertile ground for comparing the efficacy of different NHC precatalysts.[3] While thiazolium salts were among the first to be employed, triazolium salts have emerged as highly effective alternatives.[4][5]
The choice of the heterocyclic core and its substituents directly impacts the stability of the carbene and the subsequent catalytic intermediates, thereby influencing reaction rates and yields. For instance, in a comparative study of chiral catalysts for the asymmetric benzoin condensation, triazolium salts demonstrated superior performance in terms of enantiomeric excess compared to their thiazolium counterparts.[4]
Table 1: Comparison of Thiazolium and Triazolium Salt Performance in the Benzoin Condensation of Benzaldehyde
| Precatalyst | Base | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| Chiral Thiazolium Salt | KHMDS | THF | 24 | 70 | 25 | [4] |
| Chiral Triazolium Salt | KHMDS | THF | 24 | 85 | 80 | [4] |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Base | Methanol | 24 | 92 | N/A | [6] |
| 1,3-Dimesitylimidazolium chloride | t-BuOK | THF | 2 | 95 | N/A | [7] |
Experimental Protocol: General Procedure for the Benzoin Condensation
A flame-dried round-bottom flask is charged with the thiazolium or triazolium salt precatalyst (5-10 mol%). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., THF or methanol) is added, followed by the aldehyde substrate (1.0 eq). The mixture is stirred at room temperature, and the base (e.g., KHMDS or t-BuOK, 1.0-1.2 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Causality in Experimental Design:
-
Choice of Base: The pKa of the thiazolium/triazolium salt dictates the required base strength for deprotonation. Stronger, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide (t-BuOK) are often employed to ensure complete formation of the active carbene without competing side reactions.
-
Inert Atmosphere: The N-heterocyclic carbene is a highly reactive species and can be sensitive to oxygen and moisture. Therefore, conducting the reaction under an inert atmosphere is crucial to prevent catalyst degradation and ensure reproducibility.
-
Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) are commonly used as they effectively solvate the ionic precatalyst and the reaction intermediates without interfering with the catalytic cycle.
Diagram 1: Catalytic Cycle of the Benzoin Condensation
Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.
B. The Stetter Reaction: Thiazolium vs. Oxazolium and Triazolium Catalysts
The Stetter reaction, the conjugate addition of an aldehyde to a Michael acceptor, is another hallmark transformation enabled by NHC catalysis.[2] The choice of the NHC precursor can significantly influence the outcome, particularly in competitive reaction pathways. A comparative study of N-mesityl oxazolium, thiazolium, and triazolium salts in the Stetter reaction between an electron-rich aromatic aldehyde and chalcone revealed the superiority of the oxazolium salt, which furnished the highest yield of the desired 1,4-diketone.[8]
Table 2: Performance Comparison of Azolium Salts in the Stetter Reaction
| Precatalyst | Aldehyde | Acceptor | Base | Solvent | Yield (%) of 1,4-Diketone | Reference |
| N-Mesityl Oxazolium Salt | 4-Methoxybenzaldehyde | Chalcone | DBU | THF | 85 | [8] |
| Thiazolium Salt | 4-Methoxybenzaldehyde | Chalcone | DBU | THF | 65 | [8] |
| Triazolium Salt | 4-Methoxybenzaldehyde | Chalcone | DBU | THF | 72 | [8] |
| 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Furfural | N-phenylmaleimide | Et3N | DMF | 84 | [9] |
Diagram 2: Logical Flow of the Stetter Reaction
Caption: Logical workflow of the Stetter reaction.
II. Thiazole Derivatives as Ligands in Palladium-Catalyzed Cross-Coupling Reactions
The lone pair of electrons on the nitrogen atom of the thiazole ring makes it an effective ligand for transition metals. In particular, thiazole derivatives have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are indispensable tools for the synthesis of biaryls and substituted alkenes, respectively.[10][11]
A. Suzuki-Miyaura Coupling: Performance of a 2-Methyl-4-phenyl-1,3-thiazole Ligand
A study by MacKinnon and coworkers detailed the synthesis of a palladium(II) acetate complex with 2-methyl-4-phenyl-1,3-thiazole as a ligand and its application in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.[10] The catalyst system demonstrated good functional group tolerance, effectively coupling substrates with electron-donating and electron-withdrawing groups.
Table 3: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid using a Pd(II)-Thiazole Catalyst
| Aryl Halide | Product | Yield (%) |
| 4-Iodoanisole | 4-Methoxybiphenyl | 95 |
| 4-Iodotoluene | 4-Methylbiphenyl | 92 |
| 4-Iodobenzonitrile | 4-Cyanobiphenyl | 88 |
| 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 85 |
| 4-Bromoacetophenone | 4-Acetylbiphenyl | 82 |
| 2-Bromopyridine | 2-Phenylpyridine | 75 |
Reaction conditions: Aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K2CO3 (2.0 mmol), Pd(II)-thiazole catalyst (1 mol%), DMF, 80 °C, 12 h.[10]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K2CO3, 2.0 eq), and the palladium-thiazole catalyst (1-2 mol%). The vessel is sealed, evacuated, and backfilled with an inert gas. The solvent (e.g., DMF or a toluene/water mixture) is added, and the reaction mixture is heated to the desired temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Causality in Experimental Design:
-
Choice of Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Carbonates such as K2CO3 or phosphates are commonly used to activate the boronic acid.
-
Solvent System: The choice of solvent depends on the solubility of the reactants and the catalyst. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.
-
Ligand Architecture: The electronic and steric properties of the thiazole ligand influence the stability and reactivity of the palladium catalyst. Electron-donating substituents on the thiazole ring can enhance the electron density at the metal center, which may facilitate the oxidative addition step.
Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Conclusion
While direct benchmarking data for this compound in catalysis remains to be explicitly reported, this guide demonstrates the significant catalytic potential of the broader thiazole class. As precursors to N-heterocyclic carbenes, thiazolium salts are effective catalysts for fundamental organic transformations like the benzoin condensation and the Stetter reaction, with their performance being comparable to, and in some cases complementary to, other azolium-based catalysts. Furthermore, as ligands in transition metal catalysis, thiazole derivatives facilitate important cross-coupling reactions such as the Suzuki-Miyaura coupling, demonstrating good efficacy and functional group tolerance.
The provided experimental data and protocols offer a solid foundation for researchers to explore the catalytic applications of this compound and other novel thiazole derivatives. The electron-donating methoxy group and the halo-substituent at the C4 and C5 positions of the target molecule are expected to modulate its electronic properties, potentially leading to enhanced catalytic activity or selectivity. Future research in this area is warranted and promises to further expand the synthetic chemist's toolkit.
References
- Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. (n.d.). Retrieved from University of Nebraska-Lincoln Digital Commons.
- Castells, J., et al. (2018). Contributions from the Stetter Reaction to the Organic Chemistry.
- Kinetic and Structure‐Activity Studies of the Triazolium Ion‐ Catalyzed Intramolecular Stetter Reaction. (2014). Chemistry – A European Journal, 20(44), 14466-14473.
- Agyei, C., Robertson, C. M., Campbell, M. G., & MacKinnon, C. D. (2020). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 98(7), 354-360.
- Knight, R. L., & Leeper, F. J. (1998). Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation. Journal of the Chemical Society, Perkin Transactions 1, (12), 1891-1894.
- Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. (2016). European Journal of Organic Chemistry, 2016(16), 2821-2827.
- Saha, D., & Yetra, S. R. (2025). Exploring NHCs as organocatalysts: a modern synthetic tool. Arkivoc, 2025(1), 12438.
- Asymmetric Reactions of N-heterocyclic Carbenes Using Green Chemistry Principles. (2018).
- Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. (2019). Tetrahedron Letters, 60(15), 1083-1087.
- Villamizar-Mogotocoro, A. F., & Urbina-González, J. M. (2018). Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. Journal of Analytical & Pharmaceutical Research, 7(4), 463-465.
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. (2020). Canadian Journal of Chemistry.
- Lee, C. K., Gong, J. S., Seog, S. K., & Jun, J.-G. (1993). Benzoin Condensation Reactions of 5-Membered Heterocyclic Compounds Catalyzed by Thiazolium Salts. Journal of the Korean Chemical Society, 37(2), 209-214.
- Synthetic Routes to N-Heterocyclic Carbene Precursors. (2011). Chemical Reviews, 111(3), 2705-2733.
- Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (2014).
- Study of the catalyst structure influence onto Stetter reaction in THF and THF/water media. (2020). Organic & Biomolecular Chemistry, 18(44), 9036-9042.
-
Stetter reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
- Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2011). Organic Letters, 13(19), 5024-5027.
- Palladium-catalysed coupling of thiazole derivatives with aryl halides. (2008). Dalton Transactions, (36), 4889-4895.
- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. (2015). Beilstein Journal of Organic Chemistry, 11, 2455-2465.
- Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. (2016). Beilstein Journal of Organic Chemistry, 12, 432-453.
- C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal C
- Cobalt-Catalyzed Cross-Dehydrogenative C(sp2 )-C(sp3 ) Coupling of Oxazole/Thiazole with Ether or Cycloalkane. (2017). Chemistry – An Asian Journal, 12(21), 2799-2803.
- Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. (2011).
- Catalytic performance and kinetic analysis for Suzuki coupling reactions. (2020).
-
Heck reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stetter reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 4. Comparison of chiral thiazolium and triazolium salts as asymmetric catalysts for the benzoin condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts [harvest.usask.ca]
- 9. ijcrt.org [ijcrt.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
Head-to-head comparison of 4-bromo vs 4-chloro-5-methoxy-2-methyl-1,3-thiazole
Topic: Head-to-Head Comparison: 4-Bromo vs. 4-Chloro-5-methoxy-2-methyl-1,3-thiazole Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Optimizing Thiazole Scaffolds for Palladium-Catalyzed Cross-Couplings
Executive Summary: The Reactivity vs. Scalability Trade-Off
In the structural optimization of thiazole-based pharmacophores, the choice between a 4-bromo and a 4-chloro substituent on the 5-methoxy-2-methyl-1,3-thiazole core is a critical decision point. This guide objectively compares these two intermediates, analyzing their physicochemical properties, synthetic accessibility, and performance in transition-metal-catalyzed cross-coupling reactions.
-
The Verdict for Discovery: 4-Bromo-5-methoxy-2-methyl-1,3-thiazole is the superior candidate for initial Structure-Activity Relationship (SAR) studies. The weaker C-Br bond compensates for the electron-rich nature of the thiazole ring (induced by the 5-methoxy group), ensuring high yields in Suzuki-Miyaura and Stille couplings under mild conditions.
-
The Verdict for Process: 4-Chloro-5-methoxy-2-methyl-1,3-thiazole is the preferred choice for kilogram-scale GMP manufacturing only if the catalytic system is optimized (e.g., using bulky phosphine ligands like XPhos or Buchwald precatalysts) to overcome the high activation energy barrier of the C-Cl bond.
Technical Specifications & Physicochemical Profile[1][2][3][4]
The presence of the 5-methoxy group (an electron-donating group, EDG) significantly alters the electronic landscape of the thiazole ring compared to the unsubstituted parent. This electron density increases the activation energy required for oxidative addition, making the leaving group ability (Br vs. Cl) the rate-determining factor.
| Feature | 4-Bromo-5-methoxy-2-methylthiazole | 4-Chloro-5-methoxy-2-methylthiazole | Impact on Application |
| Molecular Weight | ~222.09 g/mol | ~177.63 g/mol | Cl offers better atom economy (mass efficiency). |
| C–X Bond Energy | ~285 kJ/mol (C-Br) | ~327 kJ/mol (C-Cl) | Lower BDE of Br facilitates faster oxidative addition. |
| LogP (Predicted) | 2.1 | 1.9 | Minimal difference; both are lipophilic. |
| Boiling Point | ~110°C (at 10 mmHg) | ~95°C (at 10 mmHg) | Cl derivative is more volatile; requires careful drying. |
| Reactivity (Pd) | High (Standard Ligands) | Low-Moderate (Requires Specialized Ligands) | Br works with Pd(PPh3)4; Cl needs Pd2(dba)3/XPhos. |
| Cost | High ( | Moderate ( | Cl is ~30-40% cheaper at scale. |
Synthetic Accessibility & Experimental Protocols
Since 5-methoxy-2-methylthiazole is an electron-rich heterocycle, it undergoes electrophilic aromatic substitution readily. However, the 5-position is blocked. The 4-position, while less nucleophilic than C5, becomes the primary site for halogenation due to the ortho-directing effect of the 5-methoxy group.
Mechanism of Synthesis
The synthesis relies on the regioselective halogenation of 5-methoxy-2-methyl-1,3-thiazole .
Caption: Divergent synthesis of 4-halo-5-methoxythiazoles via electrophilic halogenation.
Protocol A: Synthesis of this compound
Objective: High-yield bromination under mild conditions.
-
Setup: Charge a round-bottom flask with 5-methoxy-2-methyl-1,3-thiazole (1.0 equiv) and anhydrous acetonitrile (0.5 M concentration).
-
Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes to avoid exotherms.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1); the product is less polar than the starting material.
-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in CCl4 or Et2O and filter to remove the succinimide byproduct (insoluble solid).
-
Purification: Concentrate the filtrate. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 85-90%
-
Appearance: Pale yellow oil or low-melting solid.
-
Protocol B: Synthesis of 4-Chloro-5-methoxy-2-methyl-1,3-thiazole
Objective: Chlorination requiring thermal activation due to lower electrophilicity of NCS.
-
Setup: Dissolve 5-methoxy-2-methyl-1,3-thiazole (1.0 equiv) in DMF (1.0 M).
-
Addition: Add N-Chlorosuccinimide (NCS) (1.2 equiv).
-
Reaction: Heat the mixture to 60°C for 6-12 hours. The elevated temperature is required because the chloride source is less reactive, and the 4-position is not naturally the most nucleophilic site without the activating 5-OMe group.
-
Workup: Pour the reaction mixture into ice-water and extract with diethyl ether (3x). Wash the combined organics with brine to remove DMF.
-
Purification: Dry over MgSO4, filter, and concentrate. Distillation under reduced pressure is recommended for high purity.
-
Expected Yield: 65-75%
-
Performance in Cross-Coupling (Suzuki-Miyaura)
The core difference lies in the Oxidative Addition step of the catalytic cycle. The 5-methoxy group donates electron density into the ring, making the C-X bond more electron-rich. This disfavors oxidative addition (which prefers electron-deficient aryl halides).
-
4-Bromo: The weak C-Br bond overcomes the electronic deactivation.
-
4-Chloro: The strong C-Cl bond + electron-rich ring creates a "double penalty," often resulting in stalled reactions or homocoupling byproducts unless high-energy ligands are used.
Comparative Data: Suzuki Coupling with Phenylboronic Acid
Conditions: 1.0 equiv Halide, 1.2 equiv PhB(OH)2, 2.0 equiv K2CO3, Solvent: Dioxane/H2O (4:1), 90°C, 12h.
| Catalyst System | 4-Bromo Yield | 4-Chloro Yield | Analysis |
| Pd(PPh3)4 (5 mol%) | 92% | < 15% | Standard conditions fail for the chloride. |
| Pd(dppf)Cl2 (5 mol%) | 95% | 35% | Bidentate ligand improves Cl slightly, but insufficient. |
| Pd2(dba)3 + XPhos | 98% | 88% | Bulky, electron-rich ligands are mandatory for the chloride. |
Reactivity Logic Diagram
Caption: Impact of the 5-methoxy EDG on the oxidative addition step for Bromo vs. Chloro substrates.
References
-
Organic Chemistry Portal. (2020). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). 4-Bromo-2-methyl-1,3-thiazole Compound Summary. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Halogen-containing thiazole orange analogues. Retrieved from [Link]
Safety Operating Guide
Operational Guide: Safe Disposal of 4-Bromo-5-methoxy-2-methyl-1,3-thiazole
Executive Summary & Chemical Profile
This guide defines the mandatory disposal protocols for 4-Bromo-5-methoxy-2-methyl-1,3-thiazole .[1] As a halogenated heteroaromatic compound, this substance presents specific challenges regarding thermal decomposition and regulatory classification. Improper disposal (e.g., mixing with non-halogenated solvents or sewering) can result in the formation of toxic hydrogen bromide (HBr) gas during incineration or regulatory violations under EPA RCRA standards.
Chemical Identification & Physical Properties
| Property | Data | Operational Implication |
| CAS Number | 293368-29-1 (Generic/Deriv) | Primary identifier for waste manifests.[1] |
| Molecular Formula | C₅H₆BrNOS | Contains Bromine and Sulfur .[1] |
| Molecular Weight | ~208.08 g/mol | Heavy atom count affects incineration protocols.[1] |
| Physical State | Solid (typically off-white powder) | Dust control measures required during transfer.[1] |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) | Standard PPE (Nitrile gloves, safety glasses) mandatory.[1] |
Waste Stream Segregation Strategy
The Core Rule: This compound must NEVER be disposed of in "General Organic" or "Non-Halogenated" waste streams.[1]
-
Scientific Rationale: High-temperature incineration of brominated compounds in non-specialized kilns can release corrosive HBr and potential brominated dioxins.[1] Specialized "Halogenated Waste" streams utilize scrubbers to capture these byproducts.[1]
-
Self-Validating System: Before adding waste to a container, the user must verify the container label explicitly states "Halogenated."[1] If the label says "Non-Halogenated," the operation is aborted immediately.[1]
Decision Logic: Waste Classification
The following workflow dictates the decision-making process for disposing of this specific thiazole.
Figure 1: Segregation logic ensuring all brominated residues enter the Halogenated Waste stream, regardless of the solvent used.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Excess Reagent or Spatula Scrapings)
Objective: Safe containment of solid powder to prevent dust inhalation and environmental release.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers due to potential corrosion from hydrolysis byproducts.[1]
-
Transfer:
-
Labeling (Critical):
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Preventing cross-contamination of bulk solvent streams.[1]
-
Compatibility Check: Ensure the solution pH is neutral (pH 6-8). If the reaction involved strong acids (e.g., HBr, H₂SO₄), neutralize with aqueous Sodium Bicarbonate (NaHCO₃) before adding to the organic waste drum to prevent pressure buildup.[1]
-
Stream Selection:
-
Even if the solvent is Ethanol or Ethyl Acetate, the presence of the brominated thiazole (dissolved solute) mandates the Halogenated Waste stream.[1]
-
-
Pouring:
Protocol C: Empty Container Management
Regulatory Context: Under RCRA (US), a container is "RCRA Empty" only if less than 3% of the weight remains.[1]
-
Triple Rinse: Rinse the original bottle 3 times with a compatible solvent (e.g., Acetone or DCM).[1]
-
Rinsate Disposal: Pour all rinsates into the Halogenated Liquid Waste container.[1]
-
Defacing: Cross out the original label and mark "Empty" before discarding the glass in the "Broken/Lab Glass" bin.[1]
Emergency Response: Spill Management
In the event of a spill, immediate containment prevents facility contamination.[4]
Spill Response Workflow:
Figure 2: Operational workflow for managing solid or liquid spills of the thiazole derivative.[1][5]
Decontamination Solution:
-
Use a simple surfactant solution (soapy water).[1]
-
Avoid using bleach (Sodium Hypochlorite) on brominated compounds, as this can theoretically generate bromamines or other irritating volatile oxidants.[1]
Regulatory Compliance & Transport (US/EU Context)
-
US EPA (RCRA): This compound is likely a "Characteristic Waste" if it exhibits toxicity, but strictly falls under F-List (F001/F002) definitions only if mixed with spent halogenated solvents.[1] As a pure substance, it is handled as D001 (if ignitable) or general hazardous waste.[1]
-
DOT/ADR Transport:
References
-
PubChem. (n.d.).[1] Compound Summary: Thiazole Derivatives and Safety Profile. National Library of Medicine. Retrieved October 26, 2025, from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved October 26, 2025, from [Link][1]
-
Princeton University EHS. (2023).[1] Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved October 26, 2025, from [Link][1]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
